Benzyl[2-(diethylamino)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXMWBGLBNFTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304452 | |
| Record name | benzyl[2-(diethylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15855-37-5 | |
| Record name | N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15855-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 165823 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015855375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl[2-(diethylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl[2-(diethylamino)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-benzyl-N',N'-diethylethane-1,2-diamine
An In-Depth Technical Guide to the via Reductive Amination
Abstract
This guide provides a comprehensive, in-depth exploration of the synthesis of N-benzyl-N',N'-diethylethane-1,2-diamine, a valuable diamine ligand and synthetic intermediate. The narrative is structured to deliver not just a procedural methodology, but a foundational understanding of the reaction dynamics, grounded in established chemical principles. We will focus on the reductive amination pathway, a robust and highly selective method for C-N bond formation, justifying its selection over alternative routes such as direct alkylation. This document delineates the reaction mechanism, offers a detailed, field-proven experimental protocol, outlines purification and characterization techniques, and summarizes critical data for reproducibility. It is intended for an audience of researchers, chemists, and drug development professionals who require a practical and theoretically sound guide for laboratory-scale synthesis.
Strategic Approach: The Rationale for Reductive Amination
The synthesis of unsymmetrically substituted diamines like N-benzyl-N',N'-diethylethane-1,2-diamine requires a strategy that can selectively functionalize one nitrogen atom in the presence of another. While direct N-alkylation of N,N-diethylethylenediamine with a benzyl halide (e.g., benzyl chloride) is a plausible route, it is often plagued by a lack of selectivity.[1] The primary amine is more nucleophilic than the tertiary amine, favoring the desired reaction; however, over-alkylation can occur, leading to the formation of quaternary ammonium salts and complex product mixtures that are difficult to purify.
Reductive amination, conversely, offers a more controlled and efficient approach.[2] This method converts a carbonyl group and an amine into a secondary or tertiary amine via an intermediate imine or iminium ion.[3] Its primary advantages for this specific synthesis include:
-
High Selectivity: The reaction inherently targets the primary amine of N,N-diethylethylenediamine, minimizing side reactions with the tertiary amine.
-
Mild Conditions: The reaction can be performed under gentle conditions, preserving the integrity of the functional groups.[4]
-
High Yields: This method is known for producing clean products in good to excellent yields.[4]
The overall transformation proceeds by reacting N,N-diethylethylenediamine with benzaldehyde to form a Schiff base (imine), which is then reduced in situ or in a subsequent step to yield the target secondary amine.
Reaction Mechanism: A Stepwise Analysis
The reductive amination process is fundamentally a two-part reaction.[3] Understanding the causality of each step is critical for optimizing reaction conditions and ensuring a successful outcome.
Part 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine of N,N-diethylethylenediamine on the electrophilic carbonyl carbon of benzaldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6] This leads to a tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized iminium ion, which is then deprotonated to form the neutral imine (Schiff base). The removal of water drives the equilibrium towards the formation of the imine.
Part 2: Reduction of the Imine The C=N double bond of the imine is susceptible to reduction by a hydride-donating reagent. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation. The hydride (H⁻) attacks the electrophilic carbon of the imine, breaking the pi-bond and forming a new C-H bond. A subsequent protonation step, typically from the solvent (e.g., methanol), quenches the resulting nitrogen anion to yield the final secondary amine product. While more selective reagents like sodium cyanoborohydride (NaBH₃CN) can reduce the iminium ion in the presence of the aldehyde, using NaBH₄ necessitates that the imine formation is largely complete before the reducing agent is introduced to prevent the wasteful reduction of benzaldehyde to benzyl alcohol.[4][7]
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.
3.1 Materials and Equipment
-
Reagents:
-
N,N-diethylethylenediamine (≥98% purity)
-
Benzaldehyde (freshly distilled or ≥99% purity)
-
Methanol (anhydrous, ACS grade)
-
Sodium borohydride (NaBH₄, ≥98% purity)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (or nitrogen inlet)
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware
-
Fractional vacuum distillation apparatus
-
3.2 Step-by-Step Synthesis Procedure
-
Imine Formation:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diethylethylenediamine (23.2 g, 0.2 mol).
-
Add 200 mL of anhydrous methanol and begin stirring to dissolve the amine.
-
In a dropping funnel, place benzaldehyde (21.2 g, 0.2 mol). Add the benzaldehyde dropwise to the stirred amine solution over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the imine. The formation of the milky white emulsion is indicative of the reaction proceeding.[9]
-
-
Reduction:
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add sodium borohydride (9.1 g, 0.24 mol) in small portions over a period of 45-60 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The portion-wise addition is crucial to control the exothermic reaction and gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding 100 mL of deionized water.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous slurry to a 1 L separatory funnel. Extract the product with dichloromethane (3 x 150 mL).[10]
-
Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.
-
3.3 Purification
The crude oil is purified by fractional vacuum distillation to obtain the final product as a colorless liquid.[11]
-
Boiling Point: ~110-115 °C at 2 mmHg (literature value may vary).
-
Collect the fraction within a stable temperature range to ensure high purity.
Data Analysis and Characterization
The identity and purity of the synthesized N-benzyl-N',N'-diethylethane-1,2-diamine should be confirmed through spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.20-7.40 (m, 5H, Ar-H)
-
δ ~3.80 (s, 2H, Ar-CH₂-N)
-
δ ~2.70 (t, 2H, -CH₂-NH-)
-
δ ~2.50-2.60 (m, 6H, -N(CH₂CH₃)₂ and -NH-CH₂-CH₂-N-)
-
δ ~1.05 (t, 6H, -N(CH₂CH₃)₂)
-
A broad singlet corresponding to the N-H proton may also be observed.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~140.0 (Ar-C quaternary)
-
δ ~128.5, 128.2, 127.0 (Ar-CH)
-
δ ~54.0 (Ar-CH₂)
-
δ ~52.5 (-NH-CH₂-CH₂-N-)
-
δ ~49.0 (-NH-CH₂-CH₂-N-)
-
δ ~47.5 (-N(CH₂)₂)
-
δ ~12.0 (-CH₃)
-
-
FT-IR (neat, cm⁻¹):
-
~3300 (N-H stretch, secondary amine)
-
~3020-3080 (Ar C-H stretch)
-
~2800-2980 (Aliphatic C-H stretch)
-
~1450, 1495 (Ar C=C stretch)
-
~1120 (C-N stretch)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z = 206. Expected fragmentation pattern includes a prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺).
-
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Range | Rationale/Justification |
| Molar Ratio (Amine:Aldehyde) | 1:1 | Stoichiometric ratio for imine formation. |
| Molar Ratio (Substrate:NaBH₄) | 1:1.2 | A slight excess of the reducing agent ensures complete reduction of the imine. |
| Reaction Temperature | 0°C to Room Temp. | Initial cooling controls the exothermicity of the reduction step. |
| Reaction Time | 5-7 hours | Allows for complete imine formation and subsequent reduction. |
| Expected Yield | 75-85% | Typical yield for this type of reductive amination after purification. |
| Purity (Post-Distillation) | >98% | Assessed by GC-MS or qNMR. |
Safety and Handling
-
N,N-diethylethylenediamine: Corrosive. Causes skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Benzaldehyde: Harmful if swallowed. Can cause skin and eye irritation.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a well-ventilated area.
-
Dichloromethane: Suspected carcinogen. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of N-benzyl-N',N'-diethylethane-1,2-diamine is effectively and reliably achieved through a two-step, one-pot reductive amination protocol. This method, which leverages the reaction between N,N-diethylethylenediamine and benzaldehyde followed by reduction with sodium borohydride, provides high yields and excellent purity. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this guide, researchers can confidently produce this valuable compound for further application in chemical synthesis and development.
References
- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.
-
Reductive Amination - YouTube video demonstrating the general procedure. [Link]
-
21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. [Link]
-
The two most general amine syntheses are the reductive amination... | Study Prep in Pearson+. [Link]
-
Acrylamide, N-benzyl- - Organic Syntheses Procedure. [Link]
-
Reductive amination - Wikipedia. [Link]
- US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google P
- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google P
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure. [Link]
- CN103012156A - Preparation method of N,N-diethylethylenediamine - Google P
- US2784231A - Manufacture of n:n'-dibenzylethylene-diamine - Google P
-
N-Benzylethylenediamine | C9H14N2 - PubChem. [Link]
- CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl... - ResearchGate. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - ResearchGate. [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information . [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents... - OSTI.GOV. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. [Link]
-
Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only) - ResearchGate. [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate - ResearchGate. [Link]
-
N,N'-Diethylethylenediamine | C6H16N2 - PubChem. [Link]
-
ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate - Organic Syntheses. [Link]
Sources
- 1. US2784231A - Manufacture of n:n'-dibenzylethylene-diamine - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl[2-(diethylamino)ethyl]amine
Introduction
Benzyl[2-(diethylamino)ethyl]amine, systematically known as N'-benzyl-N,N-diethylethane-1,2-diamine (CAS No. 15855-37-5), is a functionalized diamine with applications in synthetic and medicinal chemistry.[1] Its structure incorporates a benzyl group, a secondary amine, and a tertiary amine, making it a versatile building block for more complex molecular architectures.[1] Accurate structural elucidation is paramount for its application in research and drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.[1]
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of the spectrum but a deeper understanding of the underlying principles and experimental considerations that lead to an unambiguous structural assignment.
Pillar 1: The Causality Behind the Spectrum - Structural Features and ¹H NMR Principles
The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The key parameters we will analyze are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons for a given signal; and the multiplicity (splitting pattern), which provides information about neighboring protons.
The structure of this compound presents several distinct proton environments, each with a characteristic spectral signature:
-
Aromatic Protons (C₆H₅-) : The five protons on the monosubstituted benzene ring are in a region of high electron delocalization. This creates a ring current that strongly deshields these protons, causing their signals to appear far downfield (at a high chemical shift). Due to their close proximity and coupling to each other, they typically appear as a complex multiplet.
-
Benzylic Protons (-CH₂-Ph) : These two protons are adjacent to the aromatic ring. The electron-withdrawing nature of the phenyl group and the neighboring nitrogen atom deshields them, shifting their signal downfield. As there are no adjacent protons, this signal is expected to be a singlet.
-
Ethylenediamine Backbone Protons (-NH-CH₂-CH₂-N<) : This is a four-proton system. The two methylene groups are not equivalent. The protons on the carbon adjacent to the secondary amine will have a different chemical environment from those adjacent to the tertiary amine. Each set of two protons will couple with the other, resulting in two distinct triplets, assuming free rotation around the C-C bond.
-
N,N-Diethylamino Group Protons (-(CH₂CH₃)₂) : This group contains two sets of equivalent protons. The four methylene (-CH₂-) protons are adjacent to a nitrogen atom, which deshields them. They are also adjacent to the three methyl protons, which will split their signal into a quartet (n+1 rule, where n=3). The six methyl (-CH₃) protons are further from the electronegative nitrogen and thus appear more upfield. Their signal is split by the two neighboring methylene protons into a triplet (n+1 rule, where n=2).
Pillar 2: A Self-Validating System - Experimental Protocol for High-Fidelity Data Acquisition
The integrity of the ¹H NMR analysis is predicated on the quality of the acquired spectrum. The following protocol outlines a robust methodology for obtaining a high-resolution spectrum of this compound.
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition Parameters :
-
A standard single-pulse experiment is typically sufficient. On Bruker instruments, the 'zg30' pulse program is a robust choice, utilizing a 30° flip angle to allow for faster repetition of scans without saturating the signals.
-
Set the spectral width to encompass all expected proton signals, typically from 0 to 10 ppm for this type of molecule.
-
The acquisition time is generally set between 2 to 4 seconds to ensure adequate data point resolution.
-
A relaxation delay of 1-2 seconds is usually sufficient.
-
The number of scans can be adjusted based on the sample concentration. For a ~10 mg sample, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline, which is essential for accurate integration.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
Pillar 3: Authoritative Grounding - In-depth ¹H NMR Spectral Analysis
The following analysis is based on representative experimental data for this compound.[1] The structural assignment is supported by established chemical shift theory and data from analogous structures.
Molecular Structure with Proton Assignments
Detailed Peak Assignments
| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| Ha | -N(CH₂CH₃)₂ | ~1.03 | Triplet | 6H | ~7.1 | Upfield aliphatic protons, split by the adjacent CH₂ group (Hb). |
| Hb | -N(CH₂CH₃)₂ | ~2.55 | Quartet | 4H | ~7.1 | Methylene protons deshielded by the tertiary nitrogen, split by the methyl group (Ha). |
| Hc | -CH₂CH₂N(Et)₂ | 2.60[1] | Triplet | 2H | 6.0 | Methylene protons on the ethylenediamine bridge, adjacent to the tertiary amine and coupled to Hd. |
| Hd | -NHCH₂CH₂- | 2.75[1] | Triplet | 2H | 6.0 | Methylene protons on the ethylenediamine bridge, adjacent to the secondary amine and coupled to Hc. |
| He | PhCH₂NH- | 3.80[1] | Singlet | 2H | N/A | Benzylic protons deshielded by the aromatic ring and the secondary amine. No adjacent protons to couple with. |
| Hf | C₆H₅-CH₂- | 7.25-7.40[1] | Multiplet | 5H | N/A | Aromatic protons strongly deshielded by the ring current. Complex splitting due to ortho, meta, and para couplings. |
| N/A | -NH- | Variable | Broad Singlet | 1H | N/A | The NH proton signal is often broad due to exchange and its chemical shift is highly dependent on solvent and concentration. It may overlap with other signals. |
Note: Chemical shifts for Ha and Hb are predicted based on typical values for N,N-diethylamino groups as they were not explicitly provided in the cited source's table.
Conclusion
This in-depth technical guide has detailed the principles, experimental protocol, and comprehensive analysis of the ¹H NMR spectrum of this compound. By understanding the correlation between the molecular structure and the resulting spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided methodologies represent a self-validating system, ensuring that high-quality, interpretable data can be routinely obtained. This foundational knowledge is critical for professionals in drug development and chemical research who rely on precise structural characterization for the advancement of their work.
References
-
CAS Common Chemistry. (n.d.). N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation. Retrieved January 22, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved January 22, 2026, from [Link]
-
Hoyt, D. W., et al. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy of Organic Compounds. ACS Publications. Retrieved January 22, 2026, from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of N'-Benzyl-N,N-dimethylethylenediamine
A note on the target molecule: Initial searches for spectroscopic data on N-benzyl-N',N'-diethylethane-1,2-diamine did not yield sufficient data in publicly available databases. Therefore, this guide will focus on the closely related and well-characterized compound, N'-Benzyl-N,N-dimethylethylenediamine (CAS Number: 103-55-9) . The principles and methodologies described herein are directly applicable to the structural elucidation of similar N-alkyldiamines.
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural confirmation of synthesized molecules is a cornerstone of robust research. N'-Benzyl-N,N-dimethylethylenediamine, a substituted diamine, serves as a valuable case study for the application of modern spectroscopic techniques. Its structure, featuring both aromatic and aliphatic moieties, as well as primary and tertiary amine functionalities, presents a rich tapestry of signals for analysis. This guide provides an in-depth exploration of the multi-faceted spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to unequivocally identify and characterize this compound. As Senior Application Scientists, we emphasize not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra, providing a comprehensive framework for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of N'-Benzyl-N,N-dimethylethylenediamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often used for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer might involve a 90° pulse width, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For a dilute sample, multiple scans (e.g., 16 or 32) may be necessary to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.
Data Interpretation: Decoding the ¹H NMR Spectrum
The expected ¹H NMR spectrum of N'-Benzyl-N,N-dimethylethylenediamine would exhibit several key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The protons on the benzene ring are in a complex electronic environment, leading to a multiplet. |
| ~ 3.8 | Singlet | 2H | Benzyl protons (-CH₂-Ph) | These protons are adjacent to the electron-withdrawing phenyl group and the nitrogen atom, shifting them downfield. The signal is a singlet as there are no adjacent protons. |
| ~ 2.7 | Triplet | 2H | Methylene protons (-NH-CH₂-) | These protons are adjacent to another methylene group, resulting in a triplet (n+1 rule, where n=2). |
| ~ 2.5 | Triplet | 2H | Methylene protons (-CH₂-N(CH₃)₂) | These protons are adjacent to the other methylene group, also appearing as a triplet. |
| ~ 2.3 | Singlet | 6H | Methyl protons (-N(CH₃)₂) | The six protons of the two methyl groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
| ~ 1.5 | Broad Singlet | 1H | Amine proton (-NH-) | The chemical shift of the amine proton can vary depending on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and exchange. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans and a wider spectral width (~200 ppm). Proton decoupling is employed to simplify the spectrum to a series of singlets, where each signal represents a unique carbon atom.
Data Interpretation: Assigning the Carbon Signals
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 | Quaternary Aromatic Carbon (C-ipso) | The carbon atom of the benzene ring attached to the benzyl group is deshielded. |
| ~ 128-129 | Aromatic Carbons (CH) | The protonated carbons of the benzene ring. |
| ~ 58 | Methylene Carbon (-CH₂-N(CH₃)₂) | This carbon is deshielded by the adjacent tertiary amine. |
| ~ 54 | Benzyl Carbon (-CH₂-Ph) | This carbon is attached to both the aromatic ring and a nitrogen atom. |
| ~ 49 | Methylene Carbon (-NH-CH₂-) | This carbon is adjacent to the primary amine. |
| ~ 45 | Methyl Carbons (-N(CH₃)₂) | The two methyl carbons are equivalent and shielded relative to the methylene carbons. |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
Data Interpretation: Analyzing the Mass Spectrum
The mass spectrum of N'-Benzyl-N,N-dimethylethylenediamine (C₁₁H₁₈N₂) would show:
-
Molecular Ion (M⁺•): A peak at m/z = 178, corresponding to the molecular weight of the compound. The presence of two nitrogen atoms means this peak will have an even m/z value, consistent with the Nitrogen Rule.[1]
-
Key Fragmentation Patterns: The high-energy ionization process causes the molecular ion to fragment in predictable ways. For this molecule, characteristic fragments would include:
-
m/z = 91: This is a very common and often the base peak for benzyl-containing compounds, corresponding to the stable tropylium cation ([C₇H₇]⁺).
-
m/z = 58: This fragment arises from the cleavage of the bond between the two methylene groups, forming the stable [CH₂=N(CH₃)₂]⁺ ion.
-
Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths of IR radiation are absorbed.
-
Spectrum Generation: The detector measures the attenuated radiation, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated.
Data Interpretation: Correlating Bands with Bonds
The IR spectrum provides a "fingerprint" of the molecule and reveals the presence of key functional groups:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300-3400 | N-H Stretch | Secondary Amine (-NH-) |
| ~ 3000-3100 | C-H Stretch | Aromatic C-H |
| ~ 2850-2960 | C-H Stretch | Aliphatic C-H |
| ~ 1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| ~ 1100-1250 | C-N Stretch | C-N Bonds |
| ~ 690-770 | C-H Bend | Aromatic Out-of-Plane Bending |
Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural characterization of N'-Benzyl-N,N-dimethylethylenediamine. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and reveals key fragments, and IR identifies the functional groups present. For researchers and drug development professionals, a thorough understanding of these techniques and the ability to interpret the resulting data are indispensable for ensuring the identity, purity, and quality of their chemical entities.
References
Sources
Molecular weight and formula of Benzyl[2-(diethylamino)ethyl]amine
An In-Depth Technical Guide to Benzyl[2-(diethylamino)ethyl]amine: Properties, Synthesis, and Analytical Characterization
Introduction
This compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a functionalized diamine of significant interest in the fields of synthetic and medicinal chemistry.[1] Its molecular architecture, featuring a benzyl group, a secondary amine, and a tertiary amine, makes it a highly versatile building block for the synthesis of more complex molecules and potential pharmaceutical compounds.[1] The presence of both aromatic and aliphatic amine functionalities allows for differential reactivity and the introduction of diverse substituents, making it a valuable scaffold in drug discovery programs. The structural analogy to other research chemicals like Benzyl[2-(dimethylamino)ethyl]amine further underscores its utility as a precursor in developing novel chemical entities.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its core physicochemical properties, a detailed, field-proven synthetic protocol, and robust analytical methods for its characterization and quality control.
Physicochemical Properties and Identification
A precise understanding of the compound's fundamental properties is critical for its application in synthesis and research. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂ | PubChem[1] |
| Molecular Weight | 206.33 g/mol | Benchchem, PubChem[1] |
| IUPAC Name | N-benzyl-N',N'-diethylethane-1,2-diamine | Benchchem[1] |
| CAS Number | 15855-37-5 | Benchchem[1] |
| Canonical SMILES | CCN(CC)CCNCC1=CC=CC=C1 | PubChem[1] |
| InChI Key | VFXMWBGLBNFTSY-UHFFFAOYSA-N | Benchchem[1] |
The molecule's structure combines a nucleophilic secondary amine, which can be readily functionalized, and a tertiary amine that can act as a proton scavenger or a coordination site. The benzyl group provides aromaticity and steric bulk, influencing the molecule's reactivity and the properties of its derivatives.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the selective N-benzylation of N,N-diethylethylenediamine. This nucleophilic substitution reaction is a robust and common method for introducing a benzyl group onto an amine.
Principle of Synthesis
The reaction proceeds by the nucleophilic attack of the more sterically accessible primary amine of N,N-diethylethylenediamine on the electrophilic benzylic carbon of benzyl chloride. A non-nucleophilic base, such as triethylamine or potassium carbonate, is incorporated to neutralize the hydrochloric acid generated in situ, preventing the protonation and deactivation of the starting amine. The choice of solvent is critical; a polar aprotic solvent like acetonitrile or dichloromethane is ideal as it solubilizes the reactants without interfering with the reaction.
Experimental Workflow
The overall process from reactants to a fully characterized product follows a logical sequence of synthesis, purification, and analysis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where progress is monitored and the final product is rigorously characterized.
Materials and Reagents:
-
N,N-diethylethylenediamine (1.0 equiv)
-
Benzyl chloride (1.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N,N-diethylethylenediamine (1.0 equiv) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equiv) to the solution. The base acts as a proton scavenger and is crucial for driving the reaction to completion.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.05 equiv) to the stirring suspension. A slight excess of the alkylating agent ensures full consumption of the starting diamine.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes/triethylamine (e.g., 70:25:5) mobile phase.[2][3] The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter off the potassium carbonate and rinse the solids with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1-2%) to prevent product streaking on the acidic silica.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified oil.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of the molecule in solution.[1]
-
¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence of all structural components. The integration of these signals should correspond to the number of protons in each environment.[1]
-
Aromatic Protons (Benzyl): A multiplet in the downfield region (~7.2-7.4 ppm).
-
Benzylic Methylene Protons: A characteristic singlet at ~3.8 ppm.
-
Ethylenediamine Backbone Protons: Two triplets, corresponding to the two non-equivalent methylene groups, typically between 2.6 and 2.8 ppm.
-
Diethylamino Methylene Protons: A quartet at ~2.5 ppm.
-
Diethylamino Methyl Protons: A triplet at ~1.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show the correct number of unique carbon signals, confirming the molecular backbone.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[1] Both Electrospray Ionization (ESI), a soft technique, and Electron Ionization (EI), a hard technique, are suitable.
-
ESI-MS: This technique will primarily show the protonated molecular ion [M+H]⁺ at m/z 207.3, confirming the molecular weight of the compound.
-
EI-MS: This technique will show the molecular ion (M⁺) at m/z 206.3 and provide a characteristic fragmentation pattern. A key fragmentation is the benzylic cleavage, which results in the formation of a stable tropylium cation.
Caption: Key EI-MS fragmentation pathway of the target molecule.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic combination of its functional groups.
-
Scaffold for Medicinal Chemistry: The secondary amine provides a reactive handle for amide bond formation, reductive amination, or further alkylation, allowing for the rapid synthesis of compound libraries. The benzylamine motif is a common structural element in many FDA-approved pharmaceuticals.[4]
-
Precursor for Complex Ligands: The diamine structure is a classic backbone for creating bidentate ligands used in coordination chemistry and catalysis. The steric and electronic properties can be tuned by modifying the benzyl or ethyl groups.
-
Intermediate in Pharmaceutical Synthesis: Analogous structures are key intermediates in the industrial production of various drugs.[1] For example, related N-benzyl-N-methylamino ethanol is a key intermediate in the synthesis of Nicardipine, a cerebral and coronary vasodilator.[5] This highlights the industrial relevance of this class of compounds.
Conclusion
This compound is a foundational building block for advanced organic synthesis. This guide provides the essential technical information for its preparation and characterization, empowering researchers to utilize this versatile molecule with confidence. The detailed protocols for synthesis and analysis ensure that scientists can produce and validate this compound to a high degree of purity, facilitating its effective use in drug discovery, materials science, and broader chemical research.
References
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
(A) Selected benzyl amine-containing examples of FDAapproved... ResearchGate. [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
The Genesis of a Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Benzyl[2-(diethylamino)ethyl]amine
Foreword: The Dawn of a New Therapeutic Era
In the annals of medicinal chemistry, the mid-20th century represents a period of profound innovation, particularly in the quest to alleviate allergic hypersensitivities. The discovery of histamine's role in the inflammatory cascade spurred a fervent search for its antagonists. Among the earliest and most fruitful areas of this research were the ethylenediamine derivatives, a class of compounds that laid the groundwork for modern antihistamine therapy. This technical guide delves into the initial discovery and synthesis of a core scaffold within this class: Benzyl[2-(diethylamino)ethyl]amine, also known as N-benzyl-N',N'-diethylethane-1,2-diamine. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its synthesis is a logical extension of the pioneering work on related compounds in the 1940s and 1950s. This guide will, therefore, present a historically contextualized and mechanistically sound approach to its synthesis, reflecting the techniques and chemical logic of that era.
I. Historical Context: The Rise of Ethylenediamine Antihistamines
The journey to control allergic reactions began with the identification of histamine as a key mediator. Early research in the 1930s and 1940s focused on developing molecules that could block the effects of histamine at its receptor, the H1 receptor.[1] The first generation of H1 receptor antagonists emerged from this research, with many belonging to the ethylenediamine class.[1] These compounds typically feature two nitrogen atoms separated by an ethylene bridge, a structural motif that proved crucial for their antihistaminic activity.
Pioneering work by companies like Rhône-Poulenc led to the development of phenbenzamine, the first clinically successful antihistamine.[1] This was followed by other ethylenediamine derivatives, such as tripelennamine, which became mainstays in the treatment of allergic conditions.[2] The general structure-activity relationship (SAR) studies of this era revealed that N-benzylation of the ethylenediamine core often conferred potent antihistaminic properties. The synthesis of this compound can be understood as a direct result of these early SAR investigations, exploring the impact of different alkyl substituents on the terminal nitrogen atom.
II. Synthetic Approach: Reductive Amination as a Cornerstone
The most probable and efficient method for the initial synthesis of this compound, based on the chemical literature of the time, is the reductive amination of benzaldehyde with N,N-diethylethylenediamine. This method was a well-established and versatile tool for the formation of C-N bonds.
Conceptual Workflow
The synthesis proceeds in two conceptual steps, often performed in a single pot: the formation of an iminium ion intermediate followed by its reduction to the final amine.
Caption: Reductive amination workflow for this compound synthesis.
Detailed Experimental Protocol
The following protocol is a representative procedure based on similar syntheses of N-benzyl-N',N'-dialkylethylenediamines from the mid-20th century.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 10.6 g | 0.10 |
| N,N-Diethylethylenediamine | 116.20 | 11.6 g | 0.10 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Ethanol (anhydrous) | 46.07 | 150 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reaction Setup: To a 500 mL hydrogenation flask is added N,N-diethylethylenediamine (11.6 g, 0.10 mol) and anhydrous ethanol (100 mL). The flask is equipped with a magnetic stirrer.
-
Addition of Benzaldehyde: Benzaldehyde (10.6 g, 0.10 mol) is dissolved in anhydrous ethanol (50 mL) and added to the stirred solution of the diamine.
-
Catalyst Addition: 10% Palladium on carbon (0.5 g) is carefully added to the reaction mixture.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus. The system is flushed with nitrogen and then filled with hydrogen to a pressure of 3-4 atmospheres. The mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The theoretical amount of hydrogen uptake is 0.10 mol.
-
Workup: Upon completion of the reaction (cessation of hydrogen uptake), the hydrogen pressure is released, and the system is flushed with nitrogen. The catalyst is removed by filtration through a pad of celite.
-
Isolation and Purification: The ethanolic filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~130-135 °C at 10 mmHg |
| ¹H NMR (CDCl₃, δ) | 7.20-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.65 (t, 2H, -N-CH₂-CH₂-N), 2.55 (t, 2H, -N-CH₂-CH₂-N), 2.50 (q, 4H, -N(CH₂CH₃)₂), 1.00 (t, 6H, -N(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, δ) | 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂-N), 52.5 (-N-CH₂-CH₂-N), 48.0 (-N-CH₂-CH₂-N), 47.5 (-N(CH₂CH₃)₂), 12.0 (-N(CH₂CH₃)₂) |
Note: The NMR data is illustrative and based on typical chemical shifts for similar structures.
III. Mechanistic Insights and Alternative Synthetic Routes
The Reductive Amination Mechanism
The reductive amination proceeds through a well-understood mechanism. The primary amine of N,N-diethylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, which is protonated to an iminium ion. The palladium-catalyzed hydrogenation then reduces the iminium ion to the final secondary amine.
Caption: Simplified mechanism of reductive amination.
Alternative Synthetic Pathway: N-Alkylation
An alternative approach to the synthesis of this compound is the direct N-alkylation of N,N-diethylethylenediamine with a benzyl halide, such as benzyl chloride. This method involves a nucleophilic substitution reaction where the primary amine of the ethylenediamine attacks the benzylic carbon of the benzyl halide, displacing the halide ion.
Reaction Scheme:
N,N-Diethylethylenediamine + Benzyl Chloride → this compound + HCl
A key consideration in this approach is the potential for over-alkylation, where the product, a secondary amine, can react further with benzyl chloride to form a tertiary amine and subsequently a quaternary ammonium salt. To mitigate this, an excess of the starting diamine is often used. A base, such as sodium carbonate or triethylamine, is also required to neutralize the hydrochloric acid formed during the reaction.
IV. Conclusion and Future Perspectives
The synthesis of this compound, likely first achieved through reductive amination or N-alkylation, represents a crucial step in the development of early antihistamine drugs. The ethylenediamine scaffold proved to be a versatile and effective platform for the design of H1 receptor antagonists. While the first-generation antihistamines, including those based on this core structure, were effective, they were often associated with sedative side effects due to their ability to cross the blood-brain barrier.
Subsequent generations of antihistamines were developed to overcome this limitation, often by introducing polar functional groups or designing more rigid structures to restrict central nervous system penetration. Nevertheless, the foundational work on simple ethylenediamine derivatives like this compound provided the essential chemical knowledge and biological understanding that paved the way for these later, more refined therapeutic agents. This technical guide serves as a testament to the enduring legacy of this fundamental molecular scaffold in the ongoing pursuit of improved allergy treatments.
V. References
-
Synthesis of anti-allergic drugs. (2020). National Institutes of Health. [Link]
-
Chapman, N. B., Clarke, K., & Wilson, K. (1963). The Synthesis of Ethylenediamines. RSC Publishing.
-
Preparation method of N,N-diethylethylenediamine. (Date not available). Google Patents.
-
Preparation method of N, N-diethyl ethylenediamine. (Date not available). Google Patents.
-
Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (Date not available). Google Patents.
-
Preparation method of N,N-dibenzyl-ethylenediamin diacetate. (Date not available). Google Patents.
-
Synthesis and Antinociception Activity of New Substituted Phenothiazines and Ethylenediamines as Antihistaminic Drugs. (Date not available). PubMed. [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (Date not available). Asian Journal of Chemistry.
-
Preparation of n, n'-dibenzylethylenediamine. (Date not available). Google Patents.
-
Synthesis of anti-allergic drugs. (Date not available). ResearchGate. [Link]
-
SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. (Date not available). Sci. Int. (Lahore).
-
Preparation of ethylenediamine derivatives. (Date not available). Google Patents.
-
N-Benzylethylenediamine. (Date not available). PubChem. [Link]
-
Ethylene diamine derivatives - H1-antagonists with classical structure. (Date not available). Pharmacy 180. [Link]
-
A kind of preparation method of N- benzyl ethyl alcohol amine. (Date not available). Google Patents.
-
N,N-Diethylethylenediamine. (Date not available). PubChem. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (Date not available). National Institutes of Health. [Link]
-
N-Benzyl-N,N'-dimethylethylenediamine. (Date not available). PubChem. [Link]
-
3-Substituted thiophenes; antihistaminics of the N-(3-thenyl)-ethylenediamine series. (1949). Journal of the American Chemical Society. [Link]
Sources
Characterization of Benzyl[2-(diethylamino)ethyl]amine
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive overview of the characterization of Benzyl[2-(diethylamino)ethyl]amine, systematically known as N¹-benzyl-N²,N²-diethylethane-1,2-diamine. As a molecule incorporating secondary and tertiary amine functionalities along with an aromatic benzyl group, it serves as a versatile intermediate in synthetic and medicinal chemistry.[1] This document delineates its structural and physicochemical properties, outlines a robust synthetic pathway, and details the core analytical techniques required for its unambiguous identification and purity assessment. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating approach to its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Introduction: A Molecule of Synthetic Versatility
This compound (CAS No: 15855-37-5) is a diamine derivative of significant interest in organic synthesis.[1] Its molecular architecture is distinguished by three key features: a secondary amine susceptible to N-alkylation or N-acylation, a sterically hindered tertiary amine that can act as a base or catalyst, and a benzyl group that can influence reactivity and provides a site for further aromatic substitution.[1] This unique combination of functional groups makes it a valuable building block for constructing more complex molecules with potential applications in pharmaceuticals and materials science.[1]
Understanding the precise characterization of this intermediate is paramount for ensuring the integrity and reproducibility of subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols to achieve this.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-diethylethylenediamine (1.0 eq), acetonitrile as the solvent, and triethylamine (1.2 eq) as a base.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid triethylamine hydrochloride salt and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol to afford the pure product.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule in solution. [1]A combination of ¹H, ¹³C, and 2D NMR experiments allows for complete signal assignment.
Causality in NMR: The chemical environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift). The electronegativity of adjacent nitrogen atoms and the aromatic ring current of the benzyl group cause predictable downfield shifts for nearby nuclei.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Diethyl (-CH₃) | Triplet, ~1.0 | ~12 | Aliphatic methyl group split by adjacent CH₂. |
| Diethyl (-CH₂) | Quartet, ~2.5 | ~47 | Methylene group adjacent to tertiary nitrogen and split by CH₃. |
| Ethylenediamine (-CH₂-N(Et)₂) | Triplet, ~2.6 | ~52 | Methylene adjacent to tertiary nitrogen and another CH₂. |
| Ethylenediamine (-CH₂-NHBn) | Triplet, ~2.8 | ~49 | Methylene adjacent to secondary nitrogen and another CH₂. |
| Benzyl (-CH₂) | Singlet, ~3.8 | ~54 | Benzylic protons adjacent to a secondary amine. |
| Aromatic (Ph-H) | Multiplet, 7.2-7.4 | 127-129 | Protons on the benzene ring. |
| Secondary Amine (-NH-) | Broad Singlet, variable | N/A | Exchangeable proton; shift is concentration and solvent dependent. |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. [2]3. Homogenization: Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary for full assignment, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer. [1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Causality in IR: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of this absorption is determined by the bond strength and the masses of the connected atoms. Thus, C-H, N-H, and C-N bonds will have characteristic absorption bands. [3] Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3350-3310 | N-H Stretch | Secondary Amine | A single, weak to medium band is characteristic of secondary amines. [3] |
| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds on the benzene ring. |
| 2970-2850 | C-H Stretch | Aliphatic | Stretching of sp³ C-H bonds in the ethyl and ethylene groups. |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1250-1020 | C-N Stretch | Aliphatic Amines | Stretching vibrations for both the secondary and tertiary C-N bonds. [3] |
| 910-665 | N-H Wag | Secondary Amine | A broad band characteristic of out-of-plane bending for the N-H bond. [3] |
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
Causality in MS: Upon ionization, the resulting molecular ion is energetically unstable and undergoes fragmentation. The most favorable fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.
-
Base Peak (m/z = 100): Resulting from α-cleavage between the two methylene groups of the ethylenediamine bridge, forming the stable [CH₂=N(CH₂CH₃)₂]⁺ ion.
-
Fragment at m/z = 91: The tropylium cation [C₇H₇]⁺, a very common and stable fragment from benzyl groups.
-
Fragment at m/z = 116: Resulting from the loss of the benzyl radical, leaving the [HNCH₂CH₂N(CH₂CH₃)₂]⁺ fragment.
Experimental Protocol: MS Analysis (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for Electrospray Ionization (ESI).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS): For further structural confirmation, select the protonated molecular ion ([M+H]⁺ at m/z = 207) and perform a collision-induced dissociation (CID) experiment to observe its characteristic daughter fragments.
Chemical Reactivity and Applications
The dual amine nature of this compound defines its reactivity.
-
Building Block in Synthesis: The secondary amine is a nucleophile, readily undergoing reactions like acylation to form amides or further alkylation. [1]This makes it a key intermediate for building larger, more complex organic molecules, particularly in the development of potential pharmaceutical agents. [1]* Catalysis: The tertiary amine functionality allows the molecule to act as a Brønsted or Lewis base. [1]Like other tertiary amines, it has the potential to catalyze a variety of organic transformations, such as the formation of polyurethanes or epoxy resins, by activating electrophiles. [1]
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on structurally similar compounds such as benzylamine and benzyldimethylamine. [4][5]All laboratory work should be conducted under the assumption that this compound is hazardous.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [5][6]* Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. [5]Harmful if swallowed or in contact with skin. The substance may be harmful to aquatic organisms. [4]* First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. * Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [5] * Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention. [4] * Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [6]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. [5]Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1340 - BENZYLDIMETHYLAMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of pure benzylamine. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Tertiary Amine Catalysed Photo-induced Controlled Radical Polymerization of Methacrylates - Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H22N2). Retrieved from [Link]
Sources
Methodological & Application
The Versatile Catalyst: Application Notes for Benzyl[2-(diethylamino)ethyl]amine in Organic Synthesis
Introduction: Unveiling a Multifaceted Catalytic Agent
In the landscape of modern organic synthesis, the demand for efficient, selective, and versatile catalysts is ever-present. Benzyl[2-(diethylamino)ethyl]amine, a molecule possessing both a secondary and a tertiary amine within a flexible ethylenediamine backbone, presents a compelling profile for a range of catalytic applications. Its structural features—a combination of a sterically accessible tertiary amine capable of acting as a Brønsted or Lewis base, and a bidentate chelation motif—position it as a valuable tool for researchers in academia and the pharmaceutical industry. This guide provides an in-depth exploration of its catalytic potential, complete with detailed protocols and mechanistic insights, to empower chemists in leveraging this compound to its full potential.
Core Principles of Catalysis: How this compound Functions
The catalytic prowess of this compound stems from two primary modes of action:
-
Amine-Based Catalysis: The lone pair of electrons on the tertiary nitrogen atom allows it to function as a potent nucleophile and a moderately strong base. This enables it to act as a nucleophilic catalyst , where it can activate electrophiles by forming a highly reactive intermediate. Alternatively, it can serve as a general base catalyst , deprotonating a substrate to enhance its nucleophilicity.[1]
-
Ligand-Assisted Catalysis: The diamine structure of this compound makes it an excellent chelating ligand for various transition metals. By coordinating to a metal center, it can modulate the metal's electronic properties and steric environment, thereby influencing the efficiency and selectivity of metal-catalyzed transformations. Diamine ligands are particularly well-established in copper-catalyzed reactions.[2]
Application I: Accelerator for Epoxy Resin Curing
The curing of epoxy resins with amine-based hardeners is a cornerstone of polymer chemistry, yielding robust and versatile thermosetting materials. The tertiary amine functionality in this compound can significantly accelerate the curing process.
Causality of Catalytic Action: The tertiary amine acts as a catalyst by activating the epoxide ring. It can either deprotonate the amine hardener, increasing its nucleophilicity, or directly attack the epoxide to form a zwitterionic intermediate, which is then more susceptible to attack by the primary or secondary amine hardener. This dual role leads to a faster and more efficient cross-linking process, even under ambient conditions.[3] A patent describing a curing agent containing the related N-benzyl-1,2-ethylenediamine highlights the benefits of such structures in achieving rapid curing and high-quality finishes.[1]
Experimental Protocol: Ambient Temperature Curing of a Bisphenol A Epoxy Resin
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Bisphenol A diglycidyl ether (DGEBA) | ~340.41 | 17.02 | 50 | 1.0 |
| 4,4'-Methylenebis(cyclohexylamine) (PACM) | 210.36 | 5.26 | 25 | 0.5 |
| This compound | 206.33 | 0.52 | 2.5 | 0.05 (Catalyst) |
| Acetone (optional, for viscosity reduction) | - | 5-10 mL | - | - |
Procedure:
-
In a disposable polypropylene cup, weigh 17.02 g of Bisphenol A diglycidyl ether (DGEBA) resin. If the resin is highly viscous, it can be gently warmed to no more than 40°C or diluted with a minimal amount of acetone.
-
To a separate container, add 5.26 g of 4,4'-Methylenebis(cyclohexylamine) (PACM).
-
Add 0.52 g of this compound to the PACM and mix thoroughly.
-
Add the amine mixture to the epoxy resin and immediately begin to stir vigorously with a wooden spatula or mechanical stirrer for 2-3 minutes, ensuring a homogeneous mixture.
-
The pot life of the mixture will be significantly shorter than without the catalyst. Pour the mixture into the desired mold or apply as a coating within 15-20 minutes.
-
Allow the mixture to cure at ambient temperature (20-25°C) for 24 hours. A post-cure at 60-80°C for 2-3 hours can enhance the mechanical properties and glass transition temperature.
Caption: Workflow for Epoxy Resin Curing.
Application II: Catalyst for Polyurethane Foam Formation
Tertiary amines are widely employed as catalysts in the production of polyurethane foams, where they balance the competing gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[4][5] The basicity of this compound makes it a suitable candidate for this application.
Causality of Catalytic Action: The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) and by water (blowing, which generates CO2). The specific structure and basicity of the amine influence the relative rates of these two reactions, which in turn determines the final properties of the foam.
Experimental Protocol: General Procedure for a Flexible Polyurethane Foam
Materials:
| Component | Equivalent Weight | Amount (g) |
| Polyether Polyol | ~1000 g/eq | 100 |
| Toluene Diisocyanate (TDI) | 87 g/eq | 43.5 |
| Water | 9 g/eq | 4.0 |
| Silicone Surfactant | - | 1.0 |
| This compound | - | 0.5 |
| Stannous Octoate | - | 0.2 |
Procedure:
-
In a well-ventilated fume hood, pre-blend 100 g of the polyether polyol, 4.0 g of water, 1.0 g of silicone surfactant, and 0.5 g of this compound in a suitable container. Mix at high speed (e.g., 2000 rpm) for 30 seconds.
-
Add 0.2 g of stannous octoate (a co-catalyst for the gelling reaction) to the mixture and stir for another 15 seconds.
-
Rapidly add 43.5 g of toluene diisocyanate (TDI) to the mixture and stir vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into an open mold and allow it to rise freely.
-
The foam will rise and become tack-free within a few minutes. Allow the foam to cure at ambient temperature for at least 24 hours before handling and testing.
Application III: Ligand in Copper-Catalyzed N-Arylation (Goldberg Reaction)
The chelation of this compound to copper can generate a highly active catalyst for cross-coupling reactions. Diamine ligands are known to accelerate copper-catalyzed N-arylation reactions by preventing the formation of less reactive copper species and promoting the reductive elimination step.[2] Copper complexes with the similar N,N'-dibenzylethylenediamine have been synthesized and shown to be catalytically active.[6][7]
Causality of Catalytic Action: In the Goldberg reaction, the diamine ligand coordinates to the Cu(I) center, facilitating the oxidative addition of the aryl halide. The resulting Cu(III) intermediate then undergoes reaction with the amide nucleophile, followed by reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst.
Experimental Protocol: Copper-Diamine Catalyzed N-Arylation of an Amide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Stoichiometric Ratio |
| 4-Bromoanisole | 187.04 | 187 | 1.0 | 1.0 |
| Benzamide | 121.14 | 145 | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 | 0.05 | 0.05 (5 mol%) |
| This compound | 206.33 | 20.6 | 0.1 | 0.1 (10 mol%) |
| Potassium Phosphate (K3PO4) | 212.27 | 425 | 2.0 | 2.0 |
| Dioxane (anhydrous) | - | 2 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add CuI (9.5 mg), benzamide (145 mg), and K3PO4 (425 mg).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous dioxane (2 mL), 4-bromoanisole (187 mg, added via syringe), and this compound (20.6 mg, added via syringe).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-(4-methoxyphenyl)benzamide.
Caption: Simplified Catalytic Cycle for Goldberg Reaction.
Application IV: Potential Initiator/Ligand in Ring-Opening Polymerization (ROP) of Lactide
The synthesis of biodegradable polyesters like polylactide (PLA) via ROP is of significant interest. While this compound itself is not a classical ROP catalyst, its structure is analogous to ligands and initiators used in such polymerizations. For instance, related N-benzyl cyclic peptoids and diamine ligands have been shown to form active catalytic species for lactide polymerization.[8][9]
Plausible Catalytic Role: this compound can potentially act in two ways:
-
As a nucleophilic initiator, where the secondary amine attacks the lactide monomer to initiate polymerization.
-
As a ligand for a metal co-catalyst (e.g., Sn(Oct)2, Zn, or Na+), where it coordinates to the metal center and activates the monomer for attack by an alcohol initiator.
Hypothetical Protocol: Bulk Polymerization of L-Lactide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio ([M]/[I]/[C]) |
| L-Lactide | 144.13 | 14.41 | 100 | 200 |
| Benzyl Alcohol (Initiator) | 108.14 | 0.054 | 0.5 | 1 |
| This compound | 206.33 | 0.103 | 0.5 | 1 (Co-catalyst) |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add L-lactide (14.41 g).
-
Heat the flask to 150°C to melt the monomer.
-
In a separate vial, prepare a solution of the initiator and co-catalyst by dissolving benzyl alcohol (0.054 g) and this compound (0.103 g) in 1 mL of anhydrous toluene.
-
Inject the initiator/co-catalyst solution into the molten L-lactide with vigorous stirring.
-
Continue stirring at 150°C for 2-4 hours. The viscosity of the mixture will increase significantly as polymerization proceeds.
-
After the desired time, cool the reaction to room temperature. The solid polymer can be dissolved in dichloromethane and precipitated into cold methanol to remove any unreacted monomer and catalyst residues.
-
Dry the resulting polylactide under vacuum.
Conclusion and Future Outlook
This compound is a readily accessible and structurally versatile compound with significant, albeit not yet fully explored, potential as a catalyst and ligand in organic synthesis. The protocols outlined in this guide, based on established principles of amine catalysis and coordination chemistry, provide a solid foundation for its application in epoxy curing, polyurethane formation, metal-catalyzed cross-coupling, and ring-opening polymerization. Further research into the precise tuning of reaction conditions and the exploration of its utility in other transformations will undoubtedly solidify its position as a valuable asset in the synthetic chemist's toolkit.
References
- A Curing Agent for Epoxy Resins.
-
Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide. RSC Publishing. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]
-
Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N'-Dibenzylethylenediamine Ligand. MDPI. [Link]
-
Synthesis and Characterization of new Na+ Complexes of N-benzyl Cyclic Peptoids and their role in the Ring Opening Polymerization of L-Lactide. ResearchGate. [Link]
-
Catalysts for the synthesis of PU via diisocyanate-based polymerization. ResearchGate. [Link]
-
Ring-Opening Polymerization of rac-Lactide Catalyzed by Octahedral Nickel Carboxylate Complexes. MDPI. [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N'-Dibenzylethylenediamine Ligand. ResearchGate. [Link]
Sources
- 1. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. threebond.co.jp [threebond.co.jp]
- 4. Three Types of Polyurethane Catalyst Product Introduction - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N’-Dibenzylethylenediamine Ligand | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Benzyl[2-(diethylamino)ethyl]amine in Polyurethane Foam Production
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Benzyl[2-(diethylamino)ethyl]amine (CAS 15855-37-5) as a reactive amine catalyst in the production of polyurethane (PU) foams. These notes detail the underlying chemical principles, provide field-proven experimental protocols for foam synthesis and characterization, and offer insights into the anticipated effects of this catalyst on foam properties. By integrating a reactive secondary amine and a catalytically active tertiary amine, this compound presents a compelling option for formulating low-odor, low-emission polyurethane systems.
Introduction: The Evolving Role of Catalysts in Polyurethane Foams
Polyurethane foams are synthesized through the exothermic polymerization of polyols and isocyanates. The kinetics of this reaction are critical and must be precisely controlled by catalysts to achieve desired foam properties.[1] Amine catalysts, particularly tertiary amines, are indispensable for governing the two primary reactions: the gelling reaction (isocyanate-polyol), which builds polymer viscosity and network strength, and the blowing reaction (isocyanate-water), which generates carbon dioxide gas to form the cellular structure.[2][3]
A persistent challenge in the industry is the volatility of traditional amine catalysts, which can lead to undesirable odors, fogging on interior surfaces (e.g., automotive windshields), and potential health concerns due to volatile organic compound (VOC) emissions.[4] This has driven the development of "reactive catalysts" – amines that contain an isocyanate-reactive group (such as a primary or secondary amine, or a hydroxyl group). These catalysts perform their catalytic function and are subsequently covalently bonded into the polymer matrix, effectively preventing their release from the final product.[4][5]
This compound, systematically named N-benzyl-N',N'-diethylethane-1,2-diamine[6], is a prime example of such a reactive catalyst. Its unique molecular structure offers a dual-functionality that is highly advantageous for modern polyurethane formulations.
Scientific Principle: The Dual Functionality of this compound
The efficacy of this compound stems from its bifunctional nature, incorporating both a catalytically active tertiary amine and an isocyanate-reactive secondary amine.
-
Tertiary Amine Site: The diethylamino group [-N(C₂H₅)₂] functions as a classic tertiary amine catalyst. Its lone pair of electrons accelerates both the gelling and blowing reactions, influencing key processing parameters like cream time, rise time, and tack-free time.[1] The steric hindrance and basicity of this group determine its specific catalytic strength and its balance between promoting gelling versus blowing.[7]
-
Secondary Amine Site: The benzylamino group [-NH-CH₂-C₆H₅] provides a reactive hydrogen atom. This site readily reacts with an isocyanate group (-NCO) to form a stable urea linkage, thereby grafting the catalyst molecule directly onto the polyurethane backbone.[4] This immobilization is the key to producing low-emission foams.
Figure 1: Dual-function mechanism of this compound.
Health and Safety Precautions
While specific safety data for this compound is limited, compounds with similar structures (corrosive amines) are known to be hazardous.[8] Therefore, stringent safety protocols are mandatory.
-
Hazard Classification (Inferred): Assumed to be corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear butyl rubber or neoprene gloves and a chemically resistant apron or lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Handling: Avoid all direct contact. Do not eat, drink, or smoke in the work area. Keep the container tightly closed when not in use.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Experimental Protocol: Foam Preparation and Evaluation
This protocol outlines a laboratory-scale procedure to prepare flexible polyurethane foam and evaluate the performance of this compound against standard non-reactive catalysts.
Materials and Equipment
-
Reagents:
-
Polyether Polyol (e.g., 3000 MW triol, ~56 mg KOH/g OH value)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant
-
Stannous Octoate (Co-catalyst, gelling)
-
Catalyst A (Control): Triethylenediamine (TEDA) solution (e.g., 33% in dipropylene glycol)
-
Catalyst B (Test): this compound
-
-
Equipment:
-
Top-pan balance (0.01 g resolution)
-
Paper cups (e.g., 500 mL)
-
High-speed laboratory mixer (2000-3000 RPM) with dispersion blade
-
Stopwatch
-
Fume hood
-
Open-top mold (e.g., 25 x 25 x 10 cm)
-
Thermocouple or IR thermometer
-
Experimental Design and Formulation
The following table provides a starting formulation. The experiment should compare a control foam made with a standard catalyst against a foam made with the test catalyst. All amounts are in parts per hundred polyol (pphp) .[11]
| Component | Function | Control Formulation (pphp) | Test Formulation (pphp) |
| Polyether Polyol | Polymer Backbone | 100 | 100 |
| Deionized Water | Blowing Agent | 4.0 | 4.0 |
| Silicone Surfactant | Cell Stabilizer | 1.0 | 1.0 |
| Stannous Octoate | Gelling Co-catalyst | 0.25 | 0.25 |
| Catalyst A (TEDA, 33%) | Blowing/Gelling Catalyst | 0.50 | - |
| Catalyst B (Test) | Reactive Catalyst | - | 0.50 |
| TDI 80/20 | Isocyanate | 50.4 (105 Index) | 50.6 (105 Index)** |
| This is a starting point. A concentration ladder (e.g., 0.3, 0.5, 0.8 pphp) is recommended to find the optimal level. | |||
| **The TDI amount is adjusted slightly to account for the reaction with the secondary amine of Catalyst B to maintain the isocyanate index. |
Foam Preparation Workflow
Figure 2: Laboratory workflow for hand-mixing polyurethane foam.
Step-by-Step Procedure:
-
Preparation: In a paper cup, accurately weigh the polyol, deionized water, silicone surfactant, and the chosen amine catalyst (either A or B) according to the formulation table.
-
Pre-Mixing: Place the cup under the high-speed mixer in a fume hood. Mix the components for 30 seconds at ~2500 RPM until a homogenous emulsion is formed.
-
Tin Addition: Add the stannous octoate to the mixture.
-
Second Mix: Mix for another 10 seconds to ensure the tin catalyst is well dispersed.
-
Isocyanate Addition: Quickly add the pre-weighed TDI to the cup.
-
Final Mix & Timing: Immediately begin mixing at high speed (2500-3000 RPM). Start the stopwatch simultaneously. Mix for no more than 5-7 seconds. Over-mixing will shorten the cream time and can disrupt cell formation.
-
Pouring: Promptly pour the reacting mixture into the center of the mold.
-
Observation: Record the following reaction profile times:
-
Cream Time: The time from the start of the final mix until the mixture begins to change color (typically becomes lighter) and starts to rise.
-
Rise Time: The time from the start of the final mix until the foam has reached its maximum height.
-
Tack-Free Time: The time from the start of the final mix until the top surface of the foam is no longer sticky to the touch.
-
-
Curing: Allow the foam block to cure at ambient temperature for at least 24 hours before cutting and testing.
Protocol: Foam Characterization
All foam samples must be conditioned for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing. The following tests are based on the ASTM D3574 standard .[12][13]
Core Density (Test A)
-
Objective: To determine the weight per unit volume of the foam.
-
Procedure:
-
Cut a specimen of a regular shape (e.g., 50 x 50 x 25 mm) from the center of the foam block, ensuring no skin is included.
-
Accurately measure the dimensions of the specimen.
-
Weigh the specimen to the nearest 0.01 g.
-
Calculate density ( kg/m ³) using the formula: Density = Mass / Volume.
-
Compression Force Deflection (CFD) (Test C)
-
Objective: To measure the firmness of the foam. It determines the force required to compress the entire sample surface by a certain percentage.[14]
-
Procedure:
-
Use a specimen of at least 100 cm² in area and 25 mm thick.
-
Place the specimen on the lower platen of a universal testing machine.
-
Pre-compress the specimen twice to 75% of its original thickness.
-
Allow the specimen to rest for 6 ± 1 minutes.
-
Compress the specimen to 50% of its thickness at a speed of 50 mm/min.
-
Record the force (in Newtons) after holding the 50% deflection for 60 seconds.
-
CFD is reported in kilopascals (kPa).
-
Tensile Strength and Elongation (Test E)
-
Objective: To measure the foam's resistance to breaking under tension and its ability to stretch.[15]
-
Procedure:
-
Cut a "dog-bone" shaped specimen from the foam using a die.
-
Measure the thickness and width of the narrow section of the specimen.
-
Place the specimen in the grips of a universal testing machine.
-
Pull the specimen at a constant rate (e.g., 500 mm/min) until it ruptures.
-
Record the maximum force achieved and the extension at break.
-
Calculate Tensile Strength (kPa) = Peak Load / Original Cross-Sectional Area.
-
Calculate Elongation (%) = (Final Length - Original Length) / Original Length * 100.
-
Data Interpretation and Expected Outcomes
By replacing a standard volatile catalyst with this compound, a formulator can anticipate several changes. The table below presents hypothetical but scientifically reasoned data to guide interpretation.
| Property | Unit | Control Foam (TEDA) | Test Foam (Reactive Catalyst) | Interpretation & Causality |
| Cream Time | s | 10 | 12 | The slightly larger, more sterically hindered benzyl group on the reactive catalyst may slow the initial reaction phase. |
| Rise Time | s | 95 | 105 | Slower initial reaction can lead to a slightly longer overall rise profile. |
| Core Density | kg/m ³ | 28.0 | 28.5 | A less aggressive blowing reaction might result in a slightly denser foam with a finer cell structure. |
| CFD @ 50% | kPa | 4.5 | 5.0 | The formation of additional urea linkages from the reactive catalyst can increase polymer network stiffness, leading to higher firmness. |
| Tensile Strength | kPa | 120 | 135 | The covalent bonding of the catalyst into the matrix can act as a chain extender, enhancing the overall polymer integrity and strength. |
| VOC Emissions | µg/g | High | Very Low | The secondary amine group reacts with isocyanate, immobilizing the catalyst and drastically reducing its volatility.[4] |
Conclusion
This compound represents a class of dual-function reactive amine catalysts with significant potential for the production of high-performance, low-emission polyurethane foams. Its tertiary amine group effectively catalyzes the polymerization and foaming reactions, while its secondary amine group ensures its permanent incorporation into the polymer backbone. This dual-action mechanism not only addresses critical environmental and safety regulations regarding VOCs but can also contribute positively to the mechanical properties of the final foam product, such as firmness and tensile strength. The protocols outlined in this document provide a robust framework for formulators to systematically evaluate this and similar reactive catalysts to optimize their polyurethane systems for the next generation of materials.
References
-
Vida New Material Technology Co., Ltd. (n.d.). Catalysts for Polyurethane Foam. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzylethylenediamine. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1340 - BENZYLDIMETHYLAMINE. Retrieved from [Link]
-
TOSOH Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link]
-
S. K. W. Sang, et al. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. MDPI. Retrieved from [Link]
-
Mingxu Chemicals. (2023, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]
-
ZwickRoell. (n.d.). ASTM D3574 flexible foam testing. Retrieved from [Link]
- Google Patents. (n.d.). EP2042534A1 - Amine catalysts suitable for producing flexible polyurethane foams having low emissions and being recatalysis stable.
-
Shimadzu Scientific Instruments. (n.d.). Compression Testing of Foam Rubber by ASTM D3574. Retrieved from [Link]
-
Tri-iso. (n.d.). Gelling Catalysts | Polyurethane Systems. Retrieved from [Link]
- Google Patents. (n.d.). US6894083B2 - Polyurethane foam composition.
-
Sabtech Machine. (2023, June 4). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. Retrieved from [Link]
- Google Patents. (n.d.). WO2016196643A1 - Reactive amine catalysts for polyurethane applications.
-
MOFAN POLYURETHANE CO., LTD. (n.d.). Guidance Table For Polyurethane Catalyst. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]
-
Canadian Urethane Foam Contractors Association Inc. (n.d.). Sprayed Insulation - Polyurethane Foam. Retrieved from [Link]
-
ADMET. (2010, April 22). How to perform a foam tensile strength test - ASTM D3574. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Tecnopol. (n.d.). TECNOFOAM G-2040 Spray polyurethane foam (SPF) system. Retrieved from [Link]
-
ResearchGate. (2010, August). N,N′-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine. Retrieved from [Link]
-
AZoM. (2022, December 8). Foam Rubber Compression Testing with ASTM D3574. Retrieved from [Link]
- Google Patents. (n.d.). US5039713A - Blowing reaction catalyst composition that provides cell opening of the resulting polyurethane foam.
-
TKK. (2022, December 13). PU FOAM - FIRESTOP (hand held). Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. Retrieved from [Link]
-
Scribd. (n.d.). Astm D3574. Retrieved from [Link]
-
Patcham. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. Retrieved from [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). What Are the Types of Polyurethane Catalysts?. Retrieved from [Link]
Sources
- 1. tncintlchem.com [tncintlchem.com]
- 2. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google Patents [patents.google.com]
- 6. This compound|C13H22N2 [benchchem.com]
- 7. N′-Benzyl-N,N-dimethylethylendiamin 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. N-Benzyl-N,N'-dimethylethylenediamine | C11H18N2 | CID 66016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP2042534A1 - Amine catalysts suitable for producing flexible polyurethane foams having low emissions and being recatalysis stable - Google Patents [patents.google.com]
- 12. zwickroell.com [zwickroell.com]
- 13. azom.com [azom.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. How to perform a foam tensile strength test - ASTM D3574 - ADMET [admet.com]
Application Notes & Protocols: Benzyl[2-(diethylamino)ethyl]amine as a Dual-Function Curing Agent for Epoxy Resins
Introduction: A Novel Approach to Epoxy Curing
Epoxy resins are a cornerstone of advanced materials, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The transformation from a liquid resin to a durable thermoset solid is governed by the curing agent, or hardener.[2] Amine-based hardeners are the most diverse and widely utilized class, reacting with the epoxide groups of the resin to form a highly cross-linked, three-dimensional polymer network.[3]
This document provides a detailed technical guide on the application of Benzyl[2-(diethylamino)ethyl]amine as a curing agent for epoxy resins. This molecule is of particular interest due to its unique bifunctional nature, containing both a secondary amine and a tertiary amine within its structure.[4] This dual functionality allows it to act simultaneously as a reactive cross-linker and a catalytic accelerator, offering formulators a versatile tool to control cure kinetics and tailor the final properties of the thermoset. We will explore the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the expected performance characteristics for researchers and drug development professionals working with advanced polymer systems.
Physicochemical Properties of the Curing Agent
A thorough understanding of the curing agent's properties is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | N-benzyl-N',N'-diethylethane-1,2-diamine | [4] |
| CAS Number | 15855-37-5 | [4] |
| Molecular Formula | C₁₃H₂₂N₂ | [5] |
| Molecular Weight | 206.33 g/mol | [4] |
| Structure | Contains one secondary (2°) amine and one tertiary (3°) amine | [4] |
| Appearance | Liquid (typical for similar structures) | - |
| Amine Hydrogen Equivalent Weight (AHEW) | 206.33 g/eq | Calculated |
Expert Insight: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the molecular weight divided by the number of active amine hydrogens. Since this compound has only one active hydrogen on its secondary amine, its AHEW is equal to its molecular weight. This high AHEW is a key consideration for formulation calculations.
The Dual-Function Curing Mechanism
The efficacy of this compound stems from its two distinct amine functionalities, which participate in the curing process through parallel mechanisms.
2.1. Covalent Cross-linking via the Secondary Amine The single active hydrogen on the secondary amine group reacts directly with an epoxy ring in a classic nucleophilic addition reaction.[2][6] This step forms a covalent bond, incorporating the curing agent into the polymer backbone and creating a new hydroxyl group. This reaction is the primary mechanism for network formation.[2]
2.2. Catalytic Acceleration via the Tertiary Amine The tertiary amine group, lacking an active hydrogen, does not form a covalent bond with the epoxy resin.[6] Instead, its lone pair of electrons functions as a Lewis base catalyst. It can activate an epoxy ring, making it more susceptible to attack by another nucleophile—most notably, the hydroxyl groups generated during the primary curing reaction.[2] This leads to the anionic homopolymerization of epoxy groups (etherification), which increases the cross-link density and can significantly accelerate the overall curing process, especially at elevated temperatures.[2] Structurally related compounds, such as benzyldimethylamine, are well-known catalysts for this purpose.[4]
This dual mechanism provides a unique advantage: the cure rate is not solely dependent on the concentration of primary/secondary amines but is also accelerated catalytically, offering a wider processing window and potentially enhanced thermal properties due to the rigid ether linkages formed.
Caption: Dual curing mechanism of this compound with epoxy resin.
Formulation and Stoichiometry Calculations
Achieving optimal properties in a cured epoxy system requires precise control over the ratio of curing agent to resin. This ratio is determined by the stoichiometry of the reactive groups.
The key parameters are:
-
Epoxide Equivalent Weight (EEW): The weight of resin in grams that contains one mole of epoxide groups. This value is provided by the resin manufacturer.[7]
-
Amine Hydrogen Equivalent Weight (AHEW): The weight of the curing agent in grams that contains one mole of active amine hydrogen atoms.[6]
For this compound, the AHEW is 206.33 g/eq.
The required amount of curing agent, expressed as Parts per Hundred Resin (PHR), is calculated using the following formula:
PHR = (AHEW / EEW) * 100 [6]
Example Calculation: For a standard liquid epoxy resin based on diglycidyl ether of bisphenol A (DGEBA) with an EEW of 190 g/eq:
PHR = (206.33 g/eq / 190 g/eq) * 100 ≈ 108.6 parts
This means for every 100 grams of epoxy resin, 108.6 grams of this compound are required for a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.
Expert Insight: Due to the catalytic nature of the tertiary amine, formulators can explore sub-stoichiometric concentrations (e.g., 80-95% of the calculated PHR). This approach, known as "off-stoichiometry," can be used to intentionally promote the etherification reaction.[8] This may increase the glass transition temperature (Tg) and thermal stability, but it can also lead to a more brittle material. The optimal ratio must be determined experimentally based on the desired performance characteristics of the final product.
Experimental Workflow and Protocols
The following protocols provide a comprehensive workflow for using this compound as a curing agent.
Caption: Standard experimental workflow for epoxy resin formulation and testing.
4.1. Protocol: Safety and Handling
Amine-based curing agents can be corrosive and cause skin and eye damage.[9][10] Always consult the specific Safety Data Sheet (SDS) for the materials used.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear nitrile or butyl rubber gloves.
-
Wear chemical splash goggles and a face shield.
-
Wear a lab coat or chemically resistant apron.
-
-
Handling: Avoid inhalation of vapors.[11] In case of skin contact, wash immediately and thoroughly with soap and water.[9] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]
4.2. Protocol: Preparation of Epoxy Formulation
This protocol is for a 50-gram batch using a DGEBA resin with an EEW of 190 g/eq.
-
Calculation: Based on the 108.6 PHR calculated previously, determine the required mass of each component.
-
Total Ratio: 100 (resin) + 108.6 (hardener) = 208.6 parts
-
Resin Mass: (100 / 208.6) * 50 g = 23.97 g
-
Curing Agent Mass: (108.6 / 208.6) * 50 g = 26.03 g
-
-
Weighing: Tare a disposable plastic beaker on a top-pan balance. Accurately weigh 23.97 g of the epoxy resin into the beaker.
-
Addition: Tare the balance again. Carefully add 26.03 g of this compound to the resin in the beaker.
-
Mixing: Manually mix the components with a spatula or use a mechanical stirrer at low speed (200-400 rpm) for 3-5 minutes. Scrape the sides and bottom of the beaker frequently to ensure a homogeneous mixture. The mixture may exotherm (generate heat), which is a normal part of the reaction.[12]
-
Degassing: Place the beaker inside a vacuum chamber. Apply vacuum gradually to avoid excessive bubbling. Hold under full vacuum (e.g., <10 Torr) for 5-10 minutes or until bubbling subsides. This step is crucial for removing trapped air that can create voids and compromise material integrity.[13]
-
Application: The degassed mixture is now ready for pouring into molds for mechanical testing, applying as a coating, or for analysis.
4.3. Protocol: Curing Schedule
The choice of curing schedule is critical for developing the desired properties. The presence of the benzyl group suggests that a post-cure at elevated temperatures will be beneficial for achieving a high glass transition temperature (Tg).
-
Option A (Ambient Cure with Post-Cure):
-
Allow the cast resin to cure at room temperature (23°C) for 24 hours. At this stage, it will be solidified but not fully cross-linked.
-
Transfer the samples to an oven for a post-cure. A typical post-cure schedule is 2 hours at 80°C followed by 2 hours at 150°C.[1] The ramp rate should be slow (2-5°C/min) to prevent thermal stress.
-
-
Option B (Full Thermal Cure):
-
Cure the cast resin directly in an oven at a moderately elevated temperature, for example, 4 hours at 80°C.
-
Follow with a higher temperature post-cure, such as 2 hours at 150°C, to complete the cross-linking process.
-
Expert Insight: The post-cure step above the initial cure temperature is essential for achieving the maximum Tg. This provides the necessary thermal energy for the polymer chains to gain mobility and complete the cross-linking reactions, particularly the catalytically driven etherification, which is slower than the primary amine reaction.[2]
4.4. Protocol: Characterization of Cured Epoxy
-
Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A typical method involves heating a small sample (5-10 mg) from room temperature to ~200°C at a rate of 10°C/min. The Tg is observed as a step change in the heat flow curve.[14] This is the most critical parameter for defining the material's service temperature.[3]
-
Thermal Stability (TGA): Use Thermogravimetric Analysis (TGA) to assess the material's degradation temperature. Heat a sample from room temperature to 600°C at 10°C/min in a nitrogen or air atmosphere. The onset of weight loss indicates the beginning of thermal decomposition.[13]
-
Mechanical Testing: Prepare dog-bone shaped specimens according to ASTM D638 for tensile testing. Use a universal testing machine to measure tensile strength, modulus, and elongation at break.
-
Spectroscopic Analysis (FTIR): Confirm the completion of the cure by using Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic epoxide peak at ~915 cm⁻¹ indicates the consumption of the epoxy groups.[15]
Expected Performance Characteristics
The unique structure of this compound is expected to impart a specific set of properties to the cured epoxy resin.
| Property | Expected Outcome | Rationale |
| Pot Life | Moderate to Long | The curing agent is a secondary amine, which is less reactive than a primary amine.[2] This provides a longer working time before the resin gels. |
| Cure Speed | Moderate, Accelerable with Heat | Room temperature cure will be slow, but the catalytic tertiary amine will significantly speed up the reaction at elevated temperatures.[2] |
| Glass Transition Temp. (Tg) | High (150 - 190 °C) | The rigid benzyl group restricts polymer chain mobility. The catalytic activity promotes a high cross-link density, both of which contribute to a higher Tg. Aromatic amines generally yield higher Tg than aliphatic amines.[13][14] |
| Mechanical Properties | High Strength and Modulus | The aromatic ring contributes to stiffness and strength. The high cross-link density results in a rigid material. |
| Chemical Resistance | Excellent | Highly cross-linked epoxy networks, especially those with aromatic content, exhibit superior resistance to solvents and chemicals.[14][16] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cure / Tacky Surface | 1. Incorrect mix ratio (stoichiometry).2. Insufficient mixing.3. Cure temperature too low or time too short. | 1. Double-check and recalibrate EEW/AHEW calculations.2. Ensure thorough mixing, scraping sides and bottom of the container.3. Increase post-cure temperature or duration. Confirm with DSC scan. |
| Voids or Bubbles in Cured Part | 1. Air entrapped during mixing.2. Insufficient degassing. | 1. Mix at lower speeds.2. Increase degassing time or use a higher vacuum. Warm the resin slightly to reduce viscosity before degassing. |
| Brittle Material | 1. Excessive cross-linking.2. Off-stoichiometry promoting too much homopolymerization. | 1. Consider blending with a more flexible amine hardener.2. Adjust stoichiometry closer to the 1:1 calculated PHR. |
References
- The Chemistry Behind Amine-Cured Epoxy Systems. (n.d.). Epoxy School.
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
- Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- Summary of types and curing mechanisms of epoxy resin curing agents. (2024, June 20). Knowledge.
- AMINE CURED-EPOXY M
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006, June 1). Specialty Chemicals Magazine.
- Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. (2021). ACS Omega.
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (n.d.). International Journal of Engineering Research & Technology.
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (2019). Thesis, University of Toronto.
- Safety Data Sheet: Benzylamine. (n.d.). Carl ROTH.
- Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024, September 7). MDPI.
- This compound | C13H22N2. (n.d.). Benchchem.
- SAFETY D
- Safety Data Sheet: BDMA, Benzyldimethylamine. (2021, November 4). Ted Pella, Inc.
- Fluorescence and IR characterization of epoxy cured with aliph
- This compound (C13H22N2). (n.d.). PubChem.
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 3. pcimag.com [pcimag.com]
- 4. This compound|C13H22N2 [benchchem.com]
- 5. PubChemLite - this compound (C13H22N2) [pubchemlite.lcsb.uni.lu]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. carlroth.com [carlroth.com]
- 10. tedpella.com [tedpella.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hanepoxy.net [hanepoxy.net]
- 13. mdpi.com [mdpi.com]
- 14. ijert.org [ijert.org]
- 15. researchgate.net [researchgate.net]
- 16. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
Application of Benzyl[2-(diethylamino)ethyl]amine in polymerization reactions
An In-Depth Guide to the Application of Benzyl[2-(diethylamino)ethyl]amine in Polymerization Reactions
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in advanced polymerization reactions. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and practical considerations that are crucial for successful experimental design and execution.
Introduction: Understanding this compound as a Ligand
This compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a versatile organic compound whose utility in modern polymer chemistry stems from its unique structural features.[1] It is a bidentate amine ligand, meaning it can coordinate to a metal center through its two distinct nitrogen atoms—one secondary and one tertiary amine. This coordination forms a thermodynamically stable five-membered chelate ring.[1]
The true power of this ligand lies in the electronic and steric properties conferred by its substituents. The benzyl group on the secondary amine and the two ethyl groups on the tertiary amine are not mere decorations; they critically modulate the electronic environment and spatial arrangement of the resulting metal complex.[1] This modulation is the key to tuning the catalyst's reactivity and, consequently, controlling the polymerization process. While it serves as a valuable synthetic intermediate in its own right, its most significant impact in polymer science is as a controlling ligand in transition-metal-catalyzed reactions, particularly Atom Transfer Radical Polymerization (ATRP).[1]
The Role of Amine Ligands in Controlled Radical Polymerization
Tertiary amines and multidentate amines are foundational to many modern polymerization techniques. Their functions are diverse, ranging from acting as direct catalysts in ring-opening polymerizations to serving as essential components in complex catalytic systems for controlled radical polymerization.[2][3][4]
In the context of controlled/“living” radical polymerization, the primary goal is to minimize irreversible termination reactions, thereby allowing polymer chains to grow at a uniform rate. This leads to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). Atom Transfer Radical Polymerization (ATRP) is a preeminent method for achieving this control, and it relies heavily on a dynamic equilibrium between active (propagating) radicals and dormant (non-propagating) species.[4] This equilibrium is managed by a transition metal catalyst, most commonly a copper(I) halide, whose activity is exquisitely controlled by a coordinating ligand.[4][5]
This is where this compound finds its application. As a ligand in ATRP, it performs several critical functions:
-
Solubilization : It solubilizes the inorganic copper halide salt in the organic polymerization medium.[4]
-
Modulation of Redox Potential : It adjusts the redox potential of the Cu(I)/Cu(II) couple. This directly influences the ATRP equilibrium constant (K_ATRP), which dictates the concentration of active radicals. A well-chosen ligand ensures this concentration is high enough for polymerization to proceed but low enough to suppress termination.[4][6]
-
Catalyst Regeneration : In advanced ATRP techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP, excess amine can act as a reducing agent, continuously regenerating the active Cu(I) catalyst from the Cu(II) deactivator that forms during the reaction or from exposure to small amounts of oxygen.[7][8][9]
The structure of the amine ligand is paramount. The activity of the copper catalyst is strongly dependent on the ligand's denticity and coordination geometry, with tridentate and tetradentate amines often forming more active catalysts than bidentate ones like this compound.[5][6] However, a "too active" catalyst can lead to a loss of control; therefore, the choice of a bidentate ligand can be a deliberate strategy to achieve a desired polymerization rate and maintain excellent control over the final polymer architecture.[4]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. metaphactory [semopenalex.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl[2-(diethylamino)ethyl]amine as a Ligand in Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzyl[2-(diethylamino)ethyl]amine in Copper Catalysis
In the ever-evolving landscape of synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Copper, being an earth-abundant and relatively non-toxic metal, has garnered significant attention as a versatile catalyst for a myriad of organic transformations. The reactivity and selectivity of copper catalysts are profoundly influenced by the nature of the coordinating ligands. This compound, a readily accessible chelating diamine, has emerged as a promising ligand in this context. Its unique structural features, combining a secondary amine, a tertiary amine, and a benzyl group, allow for the formation of stable and catalytically active copper complexes. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and application of this compound as a ligand in key copper-catalyzed reactions, offering detailed protocols and mechanistic insights for researchers in academia and industry.
Synthesis and Characterization of this compound
This compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a functionalized amine that can be synthesized through various established methods.[1] One common and efficient approach is reductive amination.[1] This method involves the condensation of benzylamine with 2-(diethylamino)acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]
Protocol for Synthesis via Reductive Amination:
-
Reaction Setup: To a solution of benzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-(diethylamino)acetaldehyde (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization: The identity and purity of the synthesized ligand can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Coordination Chemistry with Copper
This compound acts as a bidentate ligand, coordinating to a copper center through its two nitrogen atoms. The resulting chelate ring enhances the stability of the copper complex. The coordination geometry of the copper center can vary depending on the oxidation state of the copper (Cu(I) or Cu(II)) and the presence of other coordinating species.
Based on studies of similar N-benzylated ethylenediamine ligands, it is anticipated that with Cu(II), this compound can form square planar or distorted square pyramidal complexes.[2][3] In these complexes, the two nitrogen atoms of the ligand occupy two of the coordination sites in the basal plane.[3] The remaining coordination sites can be occupied by solvent molecules or counter-ions.
The formation of stable complexes with both Cu(I) and Cu(II) is crucial for the ligand's role in catalytic cycles that involve changes in the copper oxidation state, such as in Atom Transfer Radical Polymerization (ATRP) and some cross-coupling reactions.
Sources
Application Notes and Protocols for the N-acylation of Benzyl[2-(diethylamino)ethyl]amine
Introduction: The Strategic Importance of N-Acylation in Amine Functionalization
The N-acylation of amines is a cornerstone transformation in organic synthesis, providing a robust and versatile method for the formation of amide bonds. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the amide functional group is a ubiquitous feature in a vast array of pharmacologically active molecules. The introduction of an acyl group can profoundly modulate the physicochemical properties of a parent amine, influencing its solubility, lipophilicity, metabolic stability, and receptor-binding affinity.
Benzyl[2-(diethylamino)ethyl]amine, also known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a valuable bifunctional building block possessing both a secondary and a tertiary amine.[1] The selective N-acylation of the secondary amine offers a strategic entry point for molecular elaboration, enabling the synthesis of a diverse library of derivatives with potential applications as catalysts, ligands for metal complexes, or as scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the efficient N-acylation of this versatile diamine.
Underlying Principles: The Nucleophilic Acyl Substitution Mechanism
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[2] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion or a carboxylate), results in the formation of the stable amide bond.
The reaction is typically conducted in the presence of a base. The primary role of the base is to neutralize the acidic byproduct generated during the reaction, such as hydrogen chloride (HCl) when using an acyl chloride.[3] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Visualizing the Reaction Pathway
Caption: Mechanism of N-acylation.
Experimental Protocol: N-Acetylation via Schotten-Baumann Conditions
This protocol details a standard and reliable procedure for the N-acetylation of this compound using acetyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Acetyl Chloride | Reagent Grade | Commercially Available | Handle in a fume hood due to its corrosive and lachrymatory nature. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use of a dry solvent is crucial to prevent hydrolysis of the acyl chloride. |
| Pyridine | Anhydrous | Commercially Available | Serves as a non-nucleophilic base to scavenge HCl. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | For aqueous workup. |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Aqueous Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acetyl-N-benzyl-N',N'-diethylethane-1,2-diamine.
Visualizing the Experimental Workflow
Caption: N-Acylation experimental workflow.
Characterization of the N-Acylated Product
Thorough characterization of the purified product is essential to confirm its identity and purity. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons (typically around δ 2.1 ppm) and shifts in the signals of the methylene groups adjacent to the newly formed amide nitrogen are indicative of successful acylation. The integration of the signals should be consistent with the proposed structure.
-
¹³C NMR: The presence of a new carbonyl carbon signal in the downfield region (typically around δ 170 ppm) is a key diagnostic peak for the amide functionality.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the N-H stretch of the secondary amine (typically a weak to medium band around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretching band for the amide (around 1630-1680 cm⁻¹) are characteristic indicators of the N-acylation.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the N-acylated product. The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the expected amide.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Reaction: Ensure all reagents are anhydrous, as water will hydrolyze the acyl chloride. Extend the reaction time or gently heat the reaction mixture if the starting material is not fully consumed.
-
Loss during Workup: Emulsions can sometimes form during the aqueous workup. Addition of more brine can help to break up emulsions. Ensure the pH of the aqueous layers is as expected during the washing steps.
-
-
Side Reactions:
-
Di-acylation: Although the tertiary amine is significantly less reactive, forcing conditions (high temperature, prolonged reaction times) could potentially lead to the formation of a quaternary ammonium salt. Adhering to the recommended stoichiometry and reaction conditions minimizes this risk.
-
-
Purification Challenges:
-
The tertiary amine functionality in the product can cause tailing on silica gel chromatography. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the peak shape.
-
Conclusion
The N-acylation of this compound is a straightforward and efficient method for the synthesis of a wide range of amide derivatives. The Schotten-Baumann protocol described herein provides a reliable and scalable procedure for this transformation. Careful control of reaction conditions and thorough characterization of the final product are essential for ensuring the successful synthesis of these valuable compounds for further research and development.
References
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. Available at: [Link]
-
chemeurope.com. Schotten-Baumann reaction. Available at: [Link]
-
PubChemLite. This compound (C13H22N2). Available at: [Link]
Sources
Application Notes and Protocols for the Utilization of Benzyl[2-(diethylamino)ethyl]amine in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Benzyl[2-(diethylamino)ethyl]amine in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a versatile bifunctional molecule incorporating a secondary amine, a tertiary amine, and a benzyl group.[1] This unique combination of functionalities makes it a valuable building block for introducing specific pharmacophoric elements into target molecules. These application notes will elucidate the causality behind its use in key synthetic transformations and provide detailed, field-proven protocols for its practical implementation.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[2] The benzyl group can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets, while the amine functionality provides a handle for salt formation to improve bioavailability and serves as a key site for further molecular elaboration. This compound offers an advanced iteration of this scaffold, providing both a reactive secondary amine for covalent bond formation and a tertiary amine that can influence physicochemical properties such as solubility and basicity, or act as an intramolecular catalyst.
Its structural analogy to other synthetic intermediates used in the production of established drugs highlights its potential as a precursor for novel and existing pharmaceutical compounds.[1] This guide will focus on two primary applications of this compound: N-alkylation reactions to form complex amine-containing structures and reductive amination to create chiral centers and elaborate molecular complexity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂ | |
| Molecular Weight | 206.33 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical for benzylamines |
| Boiling Point | ~285-290 °C (estimated) | Structure-based estimation |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Safety Precautions:
This compound is an amine and should be handled with appropriate care. Amine compounds can be corrosive and may cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like N-Ethylbenzylamine and Benzyldimethylamine.[1][3]
Application I: Synthesis of a Nicardipine Analog via N-Alkylation
Scientific Rationale: Nicardipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. Its synthesis involves the esterification of a dihydropyridine carboxylic acid with an amino alcohol derivative. A key patent describes the use of N-(2-haloethyl)-N-benzyl-methylamine in this process.[4] By analogy, this compound can be employed to synthesize a novel analog, potentially with altered pharmacokinetic or pharmacodynamic properties due to the presence of the diethylamino group. The secondary amine of this compound acts as the nucleophile, displacing a leaving group on a suitable electrophile.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a Nicardipine analog.
Detailed Protocol:
Objective: To synthesize a novel Nicardipine analog by reacting this compound with a suitable dihydropyridine precursor.
Materials:
-
This compound
-
2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (1.0 eq) in anhydrous DMF (10 mL per mmol of substrate) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Nicardipine analog.
Expected Outcome and Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield is expected to be in the range of 60-80%, based on analogous reactions.
Application II: Synthesis of a Chiral Amine via Reductive Amination
Scientific Rationale: Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, allowing for the formation of C-N bonds with high control over stereochemistry when chiral substrates or catalysts are employed.[5] This method involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] this compound, with its secondary amine, can be reacted with a prochiral ketone to generate a new chiral center. This is a common strategy for building the core of many active pharmaceutical ingredients.[2]
Reaction Mechanism Diagram:
Caption: General mechanism of reductive amination.
Detailed Protocol:
Objective: To synthesize a chiral tertiary amine by reductive amination of a prochiral ketone with this compound.
Materials:
-
This compound
-
4-Phenyl-2-butanone (or other suitable prochiral ketone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the prochiral ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (15 mL per mmol of ketone).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral tertiary amine.
Expected Outcome and Validation: Characterization by NMR and mass spectrometry will confirm the structure. The diastereomeric ratio can be determined by chiral HPLC analysis. Yields for this type of transformation are typically in the range of 70-90%.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique structural features allow for its strategic incorporation into a wide range of molecular scaffolds through robust and well-established synthetic methodologies such as N-alkylation and reductive amination. The protocols detailed herein provide a solid foundation for researchers to explore the potential of this reagent in the discovery and development of novel therapeutic agents. The causality-driven approach to protocol design, coupled with a strong emphasis on safety and validation, ensures that these methods are both reliable and reproducible.
References
-
Aloiau, A. N., Bobek, B. M., Haatveit, K. C., & Harwood, S. J. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. Retrieved from [Link]
- Google Patents. (1988). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
-
Ted Pella, Inc. (2021). Safety Data Sheet: BDMA, Benzyldimethylamine. Retrieved from [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Versatile Role of Benzyl[2-(diethylamino)ethyl]amine in Cross-Coupling Reaction Catalysis
Abstract: This technical guide provides an in-depth exploration of Benzyl[2-(diethylamino)ethyl]amine, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, and its potential applications in the catalysis of cross-coupling reactions. While primarily utilized as a synthetic building block, its unique structural features—a bidentate diamine core, a sterically influential benzyl group, and both secondary and tertiary amine functionalities—present intriguing possibilities for its use as a ligand or base in modern organic synthesis. This document outlines the theoretical basis for its application, provides adaptable protocols for key palladium-catalyzed reactions, and offers insights for researchers in synthetic chemistry and drug development.
Introduction: A Multifaceted Diamine in Synthesis
This compound is a functionalized amine of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a benzyl group attached to a diethylaminoethylamine backbone, makes it a versatile intermediate for constructing more complex organic molecules, particularly those with pharmaceutical potential.[1] While its role as a precursor is established, its inherent chemical properties suggest a broader utility in process chemistry, specifically within the domain of transition metal catalysis.
The molecule contains two distinct nitrogen centers: a secondary amine and a tertiary amine. This N,N'-diamine arrangement provides a potential bidentate chelation site for transition metals like palladium, a cornerstone of cross-coupling catalysis. The interplay between the electron-donating character of the nitrogens and the steric bulk of the benzyl and ethyl groups can critically influence the stability and reactivity of a catalytic intermediate. This guide will explore the untapped potential of this compound, not merely as a reagent, but as a functional component within the catalytic cycle itself.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| IUPAC Name | N-benzyl-N',N'-diethylethane-1,2-diamine | [1] |
| CAS Number | 15855-37-5 | [1] |
| Molecular Formula | C13H22N2 | [1][2] |
| Molecular Weight | 206.33 g/mol | [1] |
| InChIKey | VFXMWBGLBNFTSY-UHFFFAOYSA-N | [1][2] |
| Predicted XlogP | 2.2 | [2] |
Theoretical Applications in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating carbon-carbon and carbon-heteroatom bonds.[3] The efficacy of these reactions hinges on the ligand that coordinates to the palladium center, modulating its electronic properties and steric environment. The diamine structure of this compound makes it a plausible candidate as a bidentate ligand in several key cross-coupling reactions.
The General Palladium Catalytic Cycle
The core mechanism for most palladium-catalyzed cross-coupling reactions involves a repeating cycle of three main steps: oxidative addition, transmetalation (or related steps like amine coordination and deprotonation), and reductive elimination.[4][5] The ligand's role is to stabilize the palladium center throughout these oxidation state changes (Pd(0) to Pd(II) and back) and to facilitate the key bond-forming reductive elimination step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Potential Role in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[4] The reaction's success often relies on bulky, electron-rich phosphine ligands.[5] However, nitrogen-based ligands can also be effective. This compound, as a bidentate N,N-ligand, could theoretically stabilize the palladium catalyst. The chelate effect from its two nitrogen atoms could prevent catalyst decomposition, while the benzyl group provides a degree of steric hindrance that may promote the final reductive elimination step to form the aryl amine product.
The mechanism involves the coordination of the amine to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate, which then undergoes reductive elimination.[4][5]
Potential Role in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples organoboron compounds with organohalides and is one of the most widely used C-C bond-forming reactions.[6] The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base.[7] A ligand like this compound could influence this process by altering the electron density at the palladium center, thereby affecting the rate and efficiency of transmetalation and subsequent reductive elimination. Its bidentate nature could provide a stable catalytic complex capable of high turnover numbers.
Potential Role in Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8][9] The ligand influences the regioselectivity and stereoselectivity of the reaction. The chelation from this compound could create a well-defined coordination sphere around the palladium, potentially offering predictable control over the insertion of the alkene and the subsequent β-hydride elimination step.
Experimental Workflows and Protocols
The following protocols are designed as robust starting points for researchers looking to investigate the utility of this compound in catalysis. They are based on established methodologies for cross-coupling reactions and should be optimized for specific substrates.[3][10]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.[11]
Caption: Standard workflow for a cross-coupling experiment.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of an aryl bromide with a primary or secondary amine.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
This compound (2-4 mol% as ligand)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
To the Schlenk tube, add the palladium source, this compound, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the tube with Nitrogen or Argon three times.[3]
-
Add the anhydrous toluene via syringe, followed by the aryl bromide and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the formation of the crucial palladium-amido species.[5]
-
Solvent (Toluene): A non-polar, high-boiling solvent is typically used to ensure reactants remain dissolved at elevated temperatures.[10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the C-C coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol% as ligand)
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
To the Schlenk tube, add the aryl halide, arylboronic acid, base, Pd(OAc)₂, and this compound.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-18 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and add water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Base (K₂CO₃/K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[7][12]
-
Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, promoting efficient reaction.[3]
Troubleshooting and Optimization
Even with robust protocols, optimization is often necessary. The following table outlines common issues and potential solutions when using a new ligand system.
| Issue | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient reaction temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous degassing of solvents and inert atmosphere techniques.2. Screen temperatures from 80 °C to 120 °C.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF, CPME).[10][12] |
| Formation of Side Products | 1. Homocoupling of the boronic acid (Suzuki).2. Reductive dehalogenation of aryl halide.3. Catalyst decomposition. | 1. Use a slight excess of the boronic acid; ensure slow, controlled heating.2. Lower the reaction temperature; screen different Pd:ligand ratios.3. Increase ligand loading (e.g., from 1:2 to 1:4 Pd:ligand ratio). |
| Poor Reproducibility | 1. Variable quality of reagents or solvents.2. Inconsistent inert atmosphere technique.3. Moisture sensitivity. | 1. Use freshly purified solvents and high-purity reagents.2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles).3. Ensure all glassware is rigorously dried and reagents are anhydrous. |
Conclusion
This compound represents a readily available and structurally interesting compound with unexplored potential in cross-coupling catalysis. Its bidentate nature and inherent steric and electronic properties provide a strong rationale for its investigation as a ligand in palladium-catalyzed reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings. The protocols and insights provided in this guide serve as a foundational platform for researchers to explore this potential, paving the way for the development of novel, efficient, and cost-effective catalytic systems for modern organic synthesis.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved January 22, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
This compound (C13H22N2) - PubChemLite. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
BENZYL[2-(DIMETHYLAMINO)ETHYL]AMINE | CAS 103-55-9 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 22, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. (n.d.). Synthesis. Retrieved January 22, 2026, from [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Princeton University. Retrieved January 22, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. PubChemLite - this compound (C13H22N2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Unveiling the Potential of an Underutilized Chiral Diamine
An In-Depth Technical Guide to the Potential Asymmetric Synthesis Applications of Benzyl[2-(diethylamino)ethyl]amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound, systematically known as N'-benzyl-N,N-diethylethane-1,2-diamine, is a functionalized chiral diamine possessing both a secondary and a tertiary amine within its structure.[1] While it is recognized as a versatile building block in medicinal and synthetic chemistry, its specific applications in the field of asymmetric synthesis are not extensively documented in peer-reviewed literature.[1] However, its structural similarity to the backbones of many "privileged" chiral ligands—particularly the vicinal diamine motif—suggests significant, untapped potential.[2]
Chiral C2-symmetric vicinal diamines are foundational to modern asymmetric catalysis, forming the basis for highly effective ligands in a vast array of enantioselective transformations.[3] These ligands coordinate with metal centers to create a well-defined chiral environment, enabling precise stereochemical control over catalytic reactions. This guide, therefore, serves as a forward-looking exploration of the potential applications of this compound. By drawing analogies to well-established chiral diamine systems, we provide scientifically grounded rationales and detailed, adaptable protocols to inspire and guide researchers in exploring its utility in asymmetric synthesis. The methodologies presented herein are based on proven systems and are intended as robust starting points for experimental investigation.
Part 1: Proposed Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Scientific Rationale:
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones. The reaction is typically catalyzed by ruthenium(II) or iridium(III) complexes bearing a chiral ligand. N-sulfonylated 1,2-diamines, in particular, have proven to be exceptional ligands in this context. Upon coordination to the metal center, the diamine ligand, in concert with the metal, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone.
The chirality of the diamine dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one alcohol enantiomer. Given that this compound possesses the core 1,2-diamine scaffold, it is a prime candidate for derivatization (e.g., N-sulfonylation of the secondary amine) and application in this transformative reaction.
Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol: N-Tosylation and ATH of Acetophenone
This protocol is adapted from established procedures for Ru-catalyzed ATH using N-sulfonylated 1,2-diamine ligands.
Step 1: Synthesis of the Chiral Ligand: N-(p-toluenesulfonyl)-N'-benzyl-N,N-diethylethane-1,2-diamine
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-tosylated ligand.
Step 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.005 eq.) and the synthesized N-tosylated ligand (0.011 eq.).
-
Solvent Addition: Add a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source). Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Substrate Addition: Add acetophenone (1.0 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 12-24 hours). Monitor the conversion by Gas Chromatography (GC) or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench by carefully adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the crude product by column chromatography to obtain 1-phenylethanol. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Ligand Type | Substrate | H-Source | Yield (%) | ee (%) |
| (R,R)-TsDACH | Acetophenone | HCOOH/NEt₃ | >95 | 98 (R) |
| Proposed Ligand | Acetophenone | HCOOH/NEt₃ | To be determined | To be determined |
| Caption: Benchmark data for a standard ATH reaction to guide experimentation. |
Part 2: Proposed Application in Nickel-Catalyzed Asymmetric Michael Addition
Scientific Rationale:
The enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes is a fundamental C-C bond-forming reaction for creating chiral building blocks. Chiral diamine ligands, particularly N,N'-disubstituted 1,2-diamines, have been successfully employed in Ni(II)-catalyzed versions of this reaction. The chiral Ni(II)-diamine complex acts as a Lewis acid, activating the nitroalkene and creating a chiral environment. This directs the nucleophilic attack of the 1,3-dicarbonyl compound to one face of the nitroalkene, thereby controlling the stereochemistry of the newly formed stereocenter. The N-benzyl group and N,N-diethyl groups of the title compound could provide a unique and effective chiral pocket upon complexation with Ni(II).
Experimental Workflow for Ni-Catalyzed Michael Addition
Sources
Troubleshooting & Optimization
Common side reactions with Benzyl[2-(diethylamino)ethyl]amine catalyst
Welcome to the technical support center for Benzyl[2-(diethylamino)ethyl]amine (BDEAA), a versatile tertiary amine catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and issues encountered during its application in organic synthesis. Here, we combine in-depth technical knowledge with practical, field-proven insights to ensure the success of your experiments.
Introduction to this compound as a Catalyst
This compound, also known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a tertiary amine catalyst widely employed in various chemical transformations. Its catalytic activity is primarily attributed to the nucleophilic nature of its tertiary amine nitrogen and its basicity, allowing it to function as both a nucleophilic catalyst and a general-base catalyst.
Common applications include:
-
Polyurethane Foam Production: Catalyzing both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.
-
Epoxy Resin Curing: Acting as an accelerator for anhydride and amine curing agents.
-
Acylation and Esterification Reactions: Promoting the formation of esters and amides.
While BDEAA is a robust catalyst, its use can sometimes lead to undesirable side reactions and products. This guide will provide a comprehensive overview of these issues and offer detailed troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions catalyzed by this compound.
Issue 1: Poor Reaction Selectivity or Formation of Unexpected Byproducts in Acylation/Esterification Reactions
Symptoms:
-
Low yield of the desired ester or amide.
-
Presence of multiple spots on TLC analysis corresponding to unknown impurities.
-
NMR or GC-MS data indicating the formation of side products.
Potential Cause: In acylation reactions, particularly with acyl chlorides or anhydrides, tertiary amine catalysts can promote the formation of ketene and its dimer, diketene, as side products. This occurs via the formation of an unstable tetrahedral intermediate between the acylating agent and the amine catalyst.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent to minimize the formation of the unstable tetrahedral intermediate that can lead to ketene formation.
-
Order of Addition: Add the acylating agent slowly to a solution of the substrate and the catalyst. This ensures that the acylating agent reacts preferentially with the substrate rather than accumulating and reacting with the catalyst to form byproducts.
-
Catalyst Loading: Use the minimum effective concentration of this compound. Excess catalyst can increase the rate of side reactions.
-
Solvent Selection: Employ a non-polar, aprotic solvent such as toluene or dichloromethane. Polar aprotic solvents can sometimes stabilize charged intermediates that lead to side products.
Issue 2: Defects in Polyurethane Foam Structure
Symptoms:
-
Foam Collapse or Shrinkage: The foam rises and then falls, or shrinks significantly upon cooling.[1]
-
Coarse or Irregular Cell Structure: The foam has large, uneven cells, affecting its physical properties.
-
Cracking or Brittleness: The final foam is friable and easily breaks.[1]
-
Smoking or Scorching: The foam releases smoke during curing, and the core may be discolored.[1]
Potential Cause: These defects often stem from an imbalance between the gelling and blowing reactions. This compound catalyzes both reactions, and its concentration can significantly impact this balance.
-
Excessive Catalyst: Too much BDEAA can lead to a very rapid blowing reaction, generating gas before the polymer network has sufficient strength, resulting in foam collapse.[1] An overly fast reaction can also cause excessive heat generation, leading to smoking and scorching.[1]
-
Imbalanced Catalyst System: In formulations with co-catalysts (e.g., tin catalysts for the gelling reaction), an incorrect ratio with BDEAA can disrupt the delicate balance required for uniform foam formation.
Troubleshooting Protocol:
Table 1: Troubleshooting Polyurethane Foam Defects
| Symptom | Potential Cause Related to BDEAA | Troubleshooting Steps |
| Foam Collapse/Shrinkage | Gelling reaction is too slow compared to the blowing reaction. | 1. Decrease the concentration of this compound. 2. Increase the concentration of the gelling co-catalyst (e.g., a tin catalyst). 3. Lower the reaction temperature to slow down the blowing reaction. |
| Coarse/Irregular Cells | Blowing reaction is too fast, or nucleation is poor. | 1. Reduce the amount of BDEAA. 2. Ensure adequate mixing to promote nucleation. 3. Optimize the surfactant concentration. |
| Cracking/Brittleness | Gelling reaction is too fast, leading to a rigid network before foaming is complete.[1] | 1. Slightly increase the concentration of BDEAA to promote more blowing relative to gelling. 2. Reduce the concentration of the gelling co-catalyst. |
| Smoking/Scorching | Excessive exothermic reaction due to high catalyst concentration.[1] | 1. Significantly reduce the concentration of BDEAA. 2. Improve heat dissipation from the mold. 3. Lower the initial temperature of the reactants. |
Experimental Workflow for Optimizing Catalyst Concentration in Polyurethane Foam:
Caption: The dual catalytic roles of this compound.
References
- Sabtech Machine. (2024, April 24). Polyurethane Soft Foam: 15 Common Problems and Solutions.
- BenchChem. (2025). Technical Support Center: Optimizing the Catalytic Efficiency of 3-[(Dimethylamino)methyl]phenol in Polymerization.
- ChemRxiv. (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s.
- Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst.
- Journal of the American Chemical Society. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amine Catalysts in Modern Manufacturing: Focusing on Amine Catalyst A33. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- ResearchGate. (2025, August 9). Diethylaminoethyl Ester of Benzylpenicillin. II. Rate of hydrolysis is a pharmaceutical suspensions.
- Polymers. (2019, July 3). Tetraepoxypropyl-4,4'- Diaminodiphenylmethane Epoxy Resin-Based Buoyancy Mat.
- ResearchGate. (2025, August 6). Analysis of defect causes for rigid PU foam used in the machine building industry.
- ResearchGate. (2025, August 7). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.
- Three Bond. (n.d.). Curing Agents for Epoxy Resin.
- ResearchGate. (2025, August 9). Solvent Effects on Cure 1-Benzyl Alcohol on Epoxy Cure.
- Google Patents. (n.d.). US8729213B2 - Benzylated polyamine curing agents.
- Sigma-Aldrich. (n.d.). Tris 2-(dimethylamino)ethyl amine 97 33527-91-2.
- Scribd. (n.d.). Epoxy Resin Curing Mechanisms.
Sources
Technical Support Center: Purification of Products from Benzyl[2-(diethylamino)ethyl]amine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products from reactions catalyzed by Benzyl[2-(diethylamino)ethyl]amine. As a tertiary amine catalyst, this compound is effective in a variety of organic transformations, including esterifications and polycarbonate synthesis, where it can function as a Brønsted or Lewis base.[1] However, its basic nature and reactivity can present unique challenges during product isolation and purification. This guide is designed to provide you with the expertise and practical insights to overcome these challenges and achieve high-purity products.
Diagram: Purification Strategy Decision Tree
Below is a decision tree to help you select the most appropriate purification strategy based on the properties of your product and the impurities present.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions catalyzed by this compound.
Q1: My primary purification challenge is the complete removal of the this compound catalyst. What is the most effective method?
A1: The basic nature of this compound allows for its straightforward removal via an acidic wash, provided your product is stable to acidic conditions.[2]
-
Expert Insight: The catalyst has two basic nitrogen atoms that can be protonated. A dilute aqueous solution of a mineral acid, such as 1M hydrochloric acid (HCl), or a milder organic acid like citric acid, can be used to extract the catalyst from the organic phase into the aqueous phase. The protonated amine salt is highly water-soluble.[2]
-
Troubleshooting:
-
Emulsion Formation: Vigorous shaking during the extraction can lead to emulsions, especially if your product has surfactant-like properties. To break an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.
-
Product is Acid-Sensitive: If your product contains acid-labile functional groups, this method is not suitable. In such cases, consider chromatography on silica gel or, for more challenging separations, amine-functionalized silica.[3]
-
Q2: I am using silica gel chromatography, but my product is tailing or streaking significantly. How can I improve the separation?
A2: Tailing of amine-containing compounds on silica gel is a common problem due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[3]
-
Expert Insight: To mitigate this, you can add a small amount of a volatile amine base to your eluent system. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more symmetrically.[3]
-
Troubleshooting:
-
Persistent Tailing: If adding triethylamine is not sufficient, you may need to switch to a different stationary phase. Amine-functionalized silica gel is an excellent alternative that minimizes the acidic interactions causing tailing.[3]
-
Product Co-elution with Catalyst: If your product has a similar polarity to the catalyst, separation on standard silica can be difficult. In this case, an acidic wash prior to chromatography is highly recommended if your product is acid-stable.
-
Q3: Can I use crystallization to purify my product directly from the crude reaction mixture?
A3: Crystallization can be a highly effective purification method, especially for solid products, but direct crystallization from the crude mixture can be challenging if the catalyst or other impurities are present in significant amounts.[4][5]
-
Expert Insight: It is often more effective to first perform a preliminary purification step, such as an acidic wash to remove the basic catalyst. After removing the catalyst, you can then proceed with crystallization. Finding a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below is key.[5] A two-solvent system can also be effective, where the product is soluble in one solvent and insoluble in the other.[4]
-
Troubleshooting:
-
Oiling Out: If your product "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try adding a small seed crystal of the pure product or scratching the inside of the flask to induce crystallization. Slow cooling is crucial.[4]
-
Poor Crystal Formation: If crystals do not form, it may be because the solution is not sufficiently saturated or the wrong solvent is being used. You can try to slowly evaporate the solvent or add an anti-solvent (a solvent in which your product is insoluble) dropwise.[4]
-
Q4: My product is a high-boiling oil. What is the best purification strategy?
A4: For high-boiling oils, a combination of an acidic wash followed by vacuum distillation or chromatography is typically the most effective approach.
-
Expert Insight: First, perform an acidic wash to remove the this compound catalyst. After drying the organic phase, if your product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. If the product is not sufficiently volatile or is thermally sensitive, chromatography is the preferred method.
-
Troubleshooting:
-
Decomposition during Distillation: If you observe decomposition, ensure your vacuum is sufficiently high to lower the boiling point. You can also consider a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Difficult Chromatographic Separation: For non-polar to moderately polar high-boiling oils, normal-phase chromatography on silica gel (with or without an amine additive) is usually effective. For very polar compounds, reversed-phase chromatography (C18) may be a better option.
-
Q5: I suspect the catalyst is causing side reactions with my product or starting materials. What are common side reactions and how can I minimize them?
A5: this compound, like other benzylamines, can undergo side reactions such as oxidation or debenzylation under certain conditions.[1][6]
-
Expert Insight:
-
Oxidation: The amine can be oxidized, especially in the presence of air and certain reagents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]
-
Debenzylation: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H2, Pd/C).[6][7] If your reaction involves these conditions, you should choose a different catalyst.
-
Minimizing Side Reactions: Use the minimum effective amount of catalyst and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. Once the reaction is complete, quenching and work-up should be performed promptly.
-
Experimental Protocols
Protocol 1: Acidic Wash for Catalyst Removal
This protocol is suitable for acid-stable products.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.
-
Rationale: The acidic solution protonates the basic catalyst, rendering it water-soluble and facilitating its removal from the organic layer.[2]
-
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Protocol 2: Flash Chromatography of Amine-Containing Products
This protocol is for purifying products that are not amenable to an acidic wash or require further purification after an initial extraction.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel in the desired eluent system.
-
Eluent System: A common starting point is a gradient of ethyl acetate in hexanes. Add 0.5% (v/v) triethylamine to the eluent to prevent tailing.[3]
-
Rationale: The added triethylamine competes with the basic product for binding to the acidic silanol groups on the silica, leading to better peak shape and resolution.[3]
-
-
Loading and Elution: Load the adsorbed sample onto the top of the column and elute with the prepared solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify the product-containing fractions.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Data Summary Table
| Purification Method | Pros | Cons | Best For |
| Acidic Wash | Simple, fast, and effective for catalyst removal.[2] | Not suitable for acid-sensitive products; can cause emulsions. | Initial work-up of acid-stable products. |
| Crystallization | Can provide very high purity; scalable.[5] | Finding a suitable solvent can be time-consuming; may not be effective for oils.[4] | Solid products, especially after initial catalyst removal. |
| Silica Gel Chromatography | Versatile and widely applicable. | Can lead to tailing of basic compounds; may require additives.[3] | A wide range of products, especially those not suitable for acidic wash. |
| Amine-Functionalized Chromatography | Excellent for preventing tailing of basic compounds.[3] | More expensive than standard silica gel. | Purification of basic products that show poor chromatography on standard silica. |
| Vacuum Distillation | Effective for large-scale purification of volatile compounds. | Not suitable for thermally sensitive compounds or non-volatile products. | Thermally stable, volatile liquids or oils. |
Diagram: Logic of Amine-Modified Chromatography
This diagram illustrates the principle behind using an amine additive in silica gel chromatography.
Caption: Interaction of a basic product with standard vs. amine-modified silica gel.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
MDPI. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
-
ResearchGate. (n.d.). Benzylation of Hydroxy Groups with Tertiary Amine as a Base. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). BENZYL[2-(DIMETHYLAMINO)ETHYL]AMINE | CAS 103-55-9. Retrieved from [Link]
- Google Patents. (n.d.). US3836488A - Tris(2-(dimethylamino)ethyl)amine as catalyst for the preparation of polyurethanes.
-
PubMed Central (PMC). (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]
-
MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]
-
University of Twente Research Information. (2019, April 3). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel DMAEE-Based Dual-Amine Solvent for Low-Energy CO2 Capture Developed through Activator Screening through 13C NMR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tris[2‐(dimethylamino)ethyl]amine with Regiospecific Deuterium Labels. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. How To [chem.rochester.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylamines [organic-chemistry.org]
Technical Support Center: Tertiary Amine Catalysts
A Senior Application Scientist's Guide to Handling, Storage, and Troubleshooting
Welcome to the technical support center for tertiary amine catalysts. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet sensitive reagents. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory environment. Tertiary amines are powerful catalysts, but their efficacy is directly tied to their chemical stability, which can be compromised by improper handling and storage.
Frequently Asked Questions (FAQs): Core Principles
This section addresses the foundational knowledge required for working with tertiary amine catalysts.
Q1: What are the primary hazards associated with tertiary amine catalysts?
A: Tertiary amine catalysts present a combination of chemical and physical hazards.
-
Toxicity and Corrosivity: Direct contact can cause moderate to severe skin and eye irritation or chemical burns due to their alkaline and corrosive nature.[1][2] Prolonged or repeated exposure may lead to contact dermatitis.[2]
-
Inhalation Hazards: Many tertiary amines are volatile and possess a strong, distinct ammonia-like or fishy odor.[1][2] Their vapors can irritate the respiratory tract, and systemic effects from absorption, though often transient, can include headaches, nausea, and changes in blood pressure.[1][3] Certain amines have been associated with temporary visual disturbances like hazy or blurry vision.[4]
-
Flammability: Like many organic compounds, tertiary amines are combustible. Vapors can form flammable mixtures with air, and liquid catalysts often have flash points ranging from -7°C to 46°C (20°F to 115°F).[1]
Q2: What are the ideal storage conditions for tertiary amine catalysts?
A: Proper storage is critical to maintaining catalytic activity and ensuring safety. The universal guideline is to store them in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][6][7] Containers must be kept tightly sealed when not in use to prevent contamination.[5] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.
Q3: Why is moisture so detrimental to tertiary amine catalysts?
A: Moisture can negatively impact tertiary amine catalysts in several ways. Many amines are hygroscopic, meaning they readily absorb moisture from the air.[8] This ingress of water can lead to:
-
Degradation of Catalytic Activity: Water can interact with the catalyst, potentially forming hydrates or participating in side reactions that reduce its effectiveness.[5][9]
-
Altered Reaction Pathways: In moisture-sensitive reactions, the presence of water introduced by the catalyst can lead to unwanted byproducts and inconsistent results. For certain applications like direct air capture, water is necessary for the reaction to proceed, but for most organic syntheses, it is a contaminant.[10]
Q4: What materials and chemical classes are incompatible with tertiary amines?
A: To prevent violent reactions, catalyst neutralization, or degradation, avoid contact with the following:
-
Acids and Acidic Materials: As bases, tertiary amines will be neutralized by acids, forming ammonium salts with little to no catalytic activity.[8] This includes acidic impurities that may be present in solvents or other reagents.
-
Strong Oxidizing Agents: Contact can lead to vigorous, exothermic reactions and potential fire hazards.
-
Copper and its Alloys: Avoid using copper, brass, or bronze in storage or reaction setups, as these materials can be corroded by amines.[1]
-
Isocyanates: While tertiary amines catalyze reactions involving isocyanates (e.g., in polyurethane formation), they should not be stored in direct contact, as this can initiate uncontrolled polymerization.[9][11]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving problems encountered during experiments.
Issue 1: Reduced or Inconsistent Catalytic Activity
You observe that your reaction is sluggish, incomplete, or its rate varies between batches. This is one of the most common issues and often points back to the health of your catalyst.
Causality: The catalytic activity of a tertiary amine is dependent on the availability of the lone pair of electrons on the nitrogen atom.[8] Any chemical modification or interaction that ties up this lone pair will reduce or destroy its catalytic power. Degradation can occur through oxidation, protonation by acids, or other deactivation pathways.[8][12][13][14]
Caption: Decision tree for troubleshooting reduced catalyst activity.
To preserve the integrity of a catalyst after opening its primary seal, it's crucial to replace the container's headspace with an inert gas.
-
Preparation: Secure the catalyst container. Have a source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing ready.
-
Flushing: Carefully open the container in a fume hood. Insert a tube delivering a gentle stream of inert gas into the headspace above the liquid or solid catalyst for 15-30 seconds.
-
Sealing: While the inert gas is still flowing, slowly withdraw the tube and immediately seal the container tightly. For bottles with septa, the gas can be introduced via one needle while another needle serves as a vent, then both are removed.
-
Final Touches: For extra protection, wrap the cap/seal area with paraffin film to create a better barrier against atmospheric moisture. Store as per the guidelines in the FAQ.
Issue 2: Strong Odor or Suspected Laboratory Air Contamination
A persistent, unpleasant odor is noted in the lab, or personnel report irritation.
Causality: The characteristic odor of tertiary amines is a direct result of their volatility.[1][15] If the odor is strong, it indicates that catalyst vapor is escaping into the workspace, which constitutes an exposure risk.
Caption: Safe handling workflow to minimize vapor release.
-
Confirm Containment: Immediately verify that all containers of tertiary amines are tightly sealed.
-
Ventilation Check: Ensure the fume hood is operating correctly. Local exhaust ventilation should be used for any operation where vapors might be released.[1][7]
-
Review Procedures: Re-evaluate handling techniques. Are transfers being done in an open environment? Are containers being left open unnecessarily?
-
Air Monitoring: In industrial or high-usage settings, air sampling may be necessary to quantify exposure levels and ensure they are below established occupational exposure limits (OELs).[1][16]
Quantitative Data Summary
The following table summarizes key handling and storage parameters for common tertiary amine catalysts. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| Catalyst | Common Acronym | Flash Point | Key Incompatibilities | Storage Recommendations |
| Triethylamine | TEA, Et₃N | -7 °C (20 °F)[1] | Acids, Strong Oxidizers, Copper[1] | Store in a cool, dry, well-ventilated, flammable-rated area. Keep tightly sealed.[5] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO, TEDA | 62 °C (144 °F) | Acids, Strong Oxidizers, Moisture (hygroscopic)[8] | Store in a cool, dry place. Keep tightly sealed due to hygroscopicity.[5][8] |
| N,N-Dimethylcyclohexylamine | DMCHA | 57 °C (135 °F) | Acids, Strong Oxidizers, Copper[1] | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5] |
| Bis(2-dimethylaminoethyl)ether | BDMAEE | 74 °C (165 °F) | Acids, Strong Oxidizers | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5] |
Protocol: Quenching and Disposal of Tertiary Amine Waste
Never dispose of active tertiary amine catalysts directly down the drain or in regular trash. They must be neutralized (quenched) first. This procedure should be performed in a fume hood with appropriate PPE.
Causality: The goal of quenching is to convert the basic, reactive amine into a less hazardous ammonium salt by reacting it with an acid. The process can be exothermic, requiring careful, slow addition and cooling to control the reaction rate.
Procedure:
-
Preparation: Place a flask containing the amine waste or excess catalyst in an ice bath. The flask should be large enough to accommodate at least twice the volume of the waste.
-
Dilution (Optional but Recommended): Dilute the amine with a non-reactive, water-miscible solvent like isopropanol or ethanol. This helps to dissipate heat during neutralization.
-
Slow Neutralization: While stirring, slowly add a dilute acid solution (e.g., 1M citric acid or acetic acid). Do not use strong mineral acids like HCl or H₂SO₄ initially, as the reaction can be violent. Add the acid dropwise via an addition funnel.
-
Monitor Temperature: Keep a thermometer in the reaction mixture and ensure the temperature does not rise uncontrollably.
-
Check pH: After the addition is complete and the exotherm has subsided, check the pH of the solution with pH paper to ensure it is neutral (pH ~7). Add more acid or a base (like sodium bicarbonate) as needed to adjust.
-
Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[7][17]
References
- Tertiary amines - Catalyst - Capítulo 2. (n.d.).
- Key Considerations for Using Amine Catalyst A33 in Polyurethane Foam Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
- Reaction principle of tertiary amine catalyst. (2022, May 25). Knowledge.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2010, December 14). Organometallics.
- Polyurethane Amine Catalysts. (n.d.). American Chemistry Council.
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023, February 11). National Institutes of Health (NIH).
- Polyurethane Amine Catalysts: Safe Handling Guidelines. (2011, July 4). American Chemistry Council.
- Reaction Pathway Analysis of PET Deconstruction via Methanolysis and Tertiary Amine Catalysts. (2024, July 11). Journal Name.
- MATERIAL SAFETY DATA SHEET - CELLCAT 33 AMINE CATALYST. (2022, October 17). PT. Pancasakti Putra kencana.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. (2023, August 23). National Institutes of Health (NIH).
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7).
- Polyurethane Amine Catalyst: Safe Handling and Disposal. (n.d.).
- Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. (n.d.). ResearchGate.
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. (n.d.). ResearchGate.
- Health hazards of tertiary amine catalysts. (n.d.). PubMed.
- Analysis of air for tertiary amine catalysts used in the polyurethane foam industry. (1991, December 1). CDC Stacks.
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- comparing amine-based low odor reactive catalyst options for flexible foams. (2025, April 30). BDMAEE.
- Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. (n.d.).
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). University of Groningen research portal.
- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026, January 19). Organic Letters.
- The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (n.d.). MDPI.
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate.
- Reactive amine catalysts for polyurethane applications. (n.d.). Google Patents.
- Catalyst Testing and Troubleshooting. (n.d.). Intertek.
- Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety.
- Troubleshooting Amine Systems. (2021, March 18). YouTube.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mofanpu.com [mofanpu.com]
- 4. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. News - Polyurethane Amine Catalyst: Safe Handling and Disposal [mofanpu.com]
- 8. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. poliuretanos.com.br [poliuretanos.com.br]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bdmaee.net [bdmaee.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Benzyl[2-(diethylamino)ethyl]amine Safety Guide
Welcome to the technical support guide for Benzyl[2-(diethylamino)ethyl]amine (CAS No. 15855-37-5). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide essential safety information, handling protocols, and emergency procedures based on the best available data.
A Note on Scientific Integrity: Direct and comprehensive toxicological data for this compound is not extensively published. Therefore, this guide has been constructed with authoritative grounding from the safety profiles of structurally similar amines. This approach, known as Structure-Activity Relationship (SAR) analysis, is a standard practice in toxicology for assessing the potential hazards of novel or under-documented substances. We will clearly indicate when data is derived from analogous compounds. The core principle of this guide is to treat this compound with a high degree of caution, assuming it shares the hazardous properties of its close chemical relatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
Based on data from analogous compounds like N-Benzylethylenediamine and N-Benzyl-N,N'-dimethylethylenediamine, the primary hazards are significant.[1][2] You should assume the compound:
-
Causes severe skin burns and eye damage. [1][2][3] This is a common property for this class of amines. Direct contact can cause immediate and serious tissue damage.
-
May be harmful if swallowed or in contact with skin. [4]
Q2: Is there any quantitative toxicity data (e.g., LD50) available for this specific compound?
No, comprehensive toxicological properties for this compound have not been fully investigated.[6] However, data from a close analog, N-Benzyl-N,N-dimethylamine (BDMA), provides a useful reference point and underscores the need for caution.[7] Always handle this compound as if it is acutely hazardous by all routes of exposure.[7]
Q3: What should I do if I can't find a specific Safety Data Sheet (SDS) for this compound from my supplier?
If a specific SDS is unavailable, you should consult the SDS for a structurally similar compound. A good starting point would be the SDS for N-Benzylethylenediamine (CAS 4152-09-4) or N-Benzyl-N,N'-dimethylethylenediamine (CAS 103-55-9). These will provide relevant safety precautions, handling procedures, and first-aid measures that are appropriate for this chemical family.[1][6]
Q4: What are the key incompatibilities for this compound?
Store this compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] Contact with these substances could lead to vigorous or violent reactions.
Troubleshooting Guide: Experimental Safety
This section addresses specific issues you might encounter and provides logical, safety-first solutions.
Issue 1: I need to weigh the compound, but it's a liquid. How do I prevent exposure?
Causality: Amines of this type can be volatile and corrosive. Inhalation of vapors and incidental skin contact are primary risks during handling.
Solution Protocol:
-
Work within a certified chemical fume hood. This is non-negotiable to control vapor inhalation.[1]
-
Wear appropriate Personal Protective Equipment (PPE). See the detailed PPE table below. This must include chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash goggles with a face shield for maximum protection.[3]
-
Use a tared, sealed container. Dispense the liquid directly into the container within the fume hood. This minimizes the risk of drips and open-air exposure.
-
Handle all contaminated materials as hazardous waste. This includes pipette tips, weighing paper, and wipes.
Issue 2: I've accidentally spilled a small amount of the liquid inside the fume hood.
Causality: Even small spills can present a contact and inhalation hazard. The goal is to neutralize and contain the spill without creating a larger hazard.
Solution Protocol:
-
Ensure your PPE is intact. Do not attempt to clean a spill without proper protection.
-
Contain the spill. Use an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material. Use non-sparking tools to carefully scoop the material into a designated, sealable hazardous waste container.[9]
-
Decontaminate the area. Wipe the spill area with a suitable solvent (check with your institution's safety office), followed by soap and water.
-
Dispose of all materials (absorbent, wipes, gloves) as hazardous waste.
Issue 3: An alarm in the lab has sounded, and I need to quickly and safely stop my experiment.
Causality: Unattended reactions with potent chemicals can pose a significant risk. A safe shutdown procedure is critical.
Solution Protocol:
-
If it is safe to do so, stop any heating or agitation of the reaction.
-
Ensure the reaction vessel is securely capped or covered to prevent the release of vapors.
-
Lower the sash of the chemical fume hood completely.
-
Follow all institutional emergency procedures for evacuating the area. Do not prioritize the experiment over personal safety.
Data & Protocols
Hazard Profile Based on Structural Analogs
The following table summarizes the GHS hazard classifications for compounds structurally related to this compound. This should be used as a surrogate for risk assessment.
| Hazard Statement | GHS Code | Common Analogs Exhibiting Hazard | Source(s) |
| Causes severe skin burns and eye damage. | H314 | N-Benzylethylenediamine, N-Benzyl-N,N'-dimethylethylenediamine | [1][2][3][4] |
| Harmful if swallowed. | H302 | N-Benzylethylenediamine | [4] |
| May cause an allergic skin reaction. | H317 | N-Benzylethylenediamine | [4] |
| May cause respiratory irritation. | H335 | N-Benzyl-N,N'-dimethylethylenediamine | [2][5] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. | Due to the severe corrosive nature, protecting against even minor splashes is critical. A face shield protects the entire face from contact. Do not wear contact lenses.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, thick Nitrile, or Neoprene). Check manufacturer's breakthrough time. | Amines can degrade or permeate standard thin gloves. Always inspect gloves before use and wash hands after removal.[9] |
| Body Protection | Chemical-resistant apron over a flame-retardant lab coat. Closed-toe shoes are mandatory. | Provides two layers of protection against spills. Ensure clothing is immediately removed and decontaminated if contact occurs.[9] |
| Respiratory | Use only within a certified chemical fume hood. For emergency situations, a NIOSH-approved respirator with an organic vapor/ammonia cartridge may be necessary. | Engineering controls (fume hood) are the primary line of defense. Respirators are for non-routine tasks or emergencies and require proper training and fit-testing.[6] |
Experimental Workflow: Safe Handling and Dispensing
The following diagram outlines the critical decision points and safety protocols for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Emergency Protocol: Accidental Exposure
Immediate and decisive action is required in case of exposure. The following workflow illustrates the necessary steps.
Caption: First-Aid Response to Accidental Chemical Exposure.
References
-
PubChem. (n.d.). N-Benzyl-N,N'-dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). Benzenamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
-
Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56. [Link]
-
PubChem. (n.d.). N-Benzylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
- Blackburn, K. et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 60, 120-135.
-
Regulations.gov. (2016, March 14). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. N-Benzyl-N,N'-dimethylethylenediamine | C11H18N2 | CID 66016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | C11H18N2 | CID 66029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Benzyl[2-(diethylamino)ethyl]amine in Sterically Demanding Reactions
Welcome to the technical support center for Benzyl[2-(diethylamino)ethyl]amine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile diamine to navigate the challenges of steric hindrance in organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Introduction: The Dual Power of this compound
This compound, also known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a bifunctional molecule featuring both a secondary and a tertiary amine.[1] This unique structure allows it to act not only as a building block in the synthesis of more complex molecules but also as a powerful catalytic tool.[1][2] Its utility is particularly pronounced in reactions where steric congestion around the reactive centers of the substrates poses a significant barrier to product formation.
The strategic advantage of this compound lies in the interplay between its benzyl and diethylaminoethyl moieties. The tertiary amine can function as a Brønsted base to deprotonate substrates or as a Lewis base to activate reagents.[2] Crucially, the bulky diethylamino group can play a key role in modulating the steric environment of a reaction, for instance, by coordinating to a metal center and directing the approach of a substrate to a less hindered site.[2] This guide will explore how to harness these properties to overcome common synthetic hurdles.
Troubleshooting Guide: Navigating Challenges in Sterically Hindered Reactions
This section addresses specific issues that may arise when using this compound in sterically demanding coupling reactions, such as variants of the Ullmann condensation for the formation of C-N or C-O bonds with bulky substrates.
Scenario 1: Low or No Conversion in a Copper-Catalyzed C-N Cross-Coupling of a Hindered Aryl Halide and a Bulky Amine
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Basicity | 1. Increase Stoichiometry: Incrementally increase the loading of this compound from catalytic to stoichiometric amounts. Rationale: In sterically hindered systems, the equilibrium for the deprotonation of the amine nucleophile may be unfavorable. A higher concentration of the base can shift this equilibrium towards the more reactive deprotonated species. |
| 2. Consider a Stronger, Non-Nucleophilic Base: If increasing the concentration of this compound does not improve the yield, consider adding a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Rationale: DBU is a stronger base than the tertiary amine moiety of our title compound and can more effectively deprotonate hindered amines without competing as a nucleophile. | |
| Ligand Dissociation/Decomposition | 1. Optimize Reaction Temperature: Screen a range of temperatures, starting from milder conditions (e.g., 80 °C) and gradually increasing. Rationale: While Ullmann-type reactions often require high temperatures, excessive heat can lead to ligand degradation.[2] Finding the optimal temperature is crucial for catalyst stability and reactivity. |
| 2. Use an Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Rationale: Copper(I) catalysts are susceptible to oxidation, which can deactivate the catalytic cycle. | |
| Poor Solubility of Reactants or Catalyst | 1. Solvent Screening: Test a variety of high-boiling polar aprotic solvents such as DMF, DMSO, or NMP. Rationale: The solubility of all reaction components is critical for efficient catalysis. A solvent screen can identify the optimal medium for your specific substrates. |
| 2. Homogenization: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if any components have limited solubility. |
Scenario 2: Side Product Formation Dominates in the Alkylation of a Sterically Encumbered Ketone
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Self-Condensation of the Ketone | 1. Slow Addition of the Ketone: Add the ketone substrate slowly to the reaction mixture containing this compound and the alkylating agent. Rationale: This maintains a low concentration of the enolate at any given time, minimizing the rate of self-condensation relative to the desired alkylation. |
| 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Rationale: Aldol-type self-condensation reactions are often reversible and disfavored at lower temperatures, whereas the desired alkylation is typically irreversible. | |
| Elimination of the Alkylating Agent | 1. Choice of Leaving Group: If using an alkyl halide, consider switching from an iodide to a bromide or chloride. Rationale: Iodide is a better leaving group and can promote elimination, especially with hindered bases. |
| 2. Use a Less Hindered Base (Counter-intuitive but effective): If this compound is promoting elimination, consider a less bulky tertiary amine in combination with a Lewis acid. Rationale: This combination can sometimes favor the desired SN2 pathway over the E2 elimination pathway. |
Frequently Asked Questions (FAQs)
Q1: How does this compound mechanistically assist in overcoming steric hindrance?
A1: this compound can operate through two primary mechanisms. Firstly, as a general-base catalyst , its tertiary amine functionality can deprotonate a nucleophile (like a hindered alcohol or amine), increasing its reactivity without the base itself needing to approach the sterically crowded electrophilic center.[2] Secondly, in metal-catalyzed reactions, it can act as a ligand . The bulky diethylamino group, when coordinated to a metal like copper, can create a sterically defined pocket around the metal center. This can favor the binding of less hindered substrates or orient the bound substrates in a way that facilitates the desired bond formation.[2]
Q2: Can I use this compound as a non-nucleophilic base?
A2: While the tertiary amine moiety is sterically more encumbered than a simple triethylamine, it may still exhibit some nucleophilicity, especially with highly reactive electrophiles. For reactions requiring a strictly non-nucleophilic base, consider alternatives like Hünig's base (N,N-diisopropylethylamine) or proton sponge. However, for many applications, the basicity of this compound is sufficient to promote reactions without significant nucleophilic side reactions.
Q3: What are the key advantages of using this compound over simpler tertiary amines like triethylamine?
A3: The primary advantage is its increased steric bulk, which can be beneficial in several ways:
-
Selectivity: In reactions with multiple potential reaction sites, the steric hindrance of the amine can help direct the reaction to the most accessible site.
-
Suppression of Side Reactions: Its bulk can disfavor its own participation in undesired nucleophilic attack on the electrophile.
-
Ligand Properties: The diamine structure allows it to act as a bidentate ligand in certain catalytic systems, which can enhance catalyst stability and activity.
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound is an amine and should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation of a Hindered Secondary Amine
This protocol provides a general procedure for the N-arylation of a sterically hindered secondary amine with an aryl iodide, a reaction where steric hindrance can significantly impede progress.
Reaction Scheme:
where Ar is a sterically demanding aryl group and R2NH is a bulky secondary amine.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Potassium phosphate (K3PO4)
-
Sterically hindered aryl iodide
-
Sterically hindered secondary amine
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), K3PO4 (2.0 equiv.), and the sterically hindered aryl iodide (1.0 equiv.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe.
-
Add the sterically hindered secondary amine (1.2 equiv.) via syringe.
-
Finally, add this compound (20 mol%) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Checkpoints:
-
Color Change: The reaction mixture will likely change color upon heating, indicating the formation of the active copper catalyst.
-
Solubility: All solid reagents should dissolve or be well-suspended in the toluene at the reaction temperature.
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, less polar spot (the product) will indicate reaction progress. Use a non-polar eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Catalytic Role
The following diagrams illustrate the proposed roles of this compound in facilitating reactions with sterically hindered substrates.
Caption: General-base catalysis mechanism.
Caption: Ligand-assisted catalysis workflow.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Incompatibility of Benzyl[2-(diethylamino)ethyl]amine with strong acids
Technical Support Center: Benzyl[2-(diethylamino)ethyl]amine
Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting, and safety protocols for researchers, scientists, and drug development professionals working with this compound, focusing on its reactivity with strong acids. Our goal is to ensure both experimental success and laboratory safety by explaining the chemical principles behind the procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical properties of this compound that I should be aware of?
A1: this compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a diamine compound with the molecular formula C₁₃H₂₂N₂.[1][2] Its structure contains two key functional groups: a secondary amine and a tertiary amine. The lone pair of electrons on each nitrogen atom makes the molecule basic.[1][3] This means it readily accepts protons (H⁺), a defining characteristic of a Brønsted-Lowry base. This basicity is the primary driver of its chemical reactivity and incompatibility with certain reagents. It is a versatile intermediate in organic synthesis, often used for building more complex molecules with potential pharmaceutical applications.[1]
| Property | Value | Source |
| IUPAC Name | N-benzyl-N',N'-diethylethane-1,2-diamine | [1] |
| CAS Number | 15855-37-5 | [1] |
| Molecular Formula | C₁₃H₂₂N₂ | [1][2] |
| Molecular Weight | 206.33 g/mol | [1] |
| Chemical Nature | Organic Base (Secondary & Tertiary Amine) | [1] |
Q2: Why is this compound considered "incompatible" with strong acids?
A2: The incompatibility stems from a classic and vigorous acid-base neutralization reaction.[3][4] Amines are bases, and strong acids (like hydrochloric acid, sulfuric acid, nitric acid) are, by definition, potent proton donors. When mixed directly, the lone pair of electrons on the nitrogen atoms of this compound will readily attack and accept the protons from the strong acid.[5]
This reaction is highly exothermic, meaning it releases a significant amount of heat.[6][7] The rapid generation of heat can cause the solution to boil violently, splashing corrosive materials and creating a significant safety hazard.[7] In a sealed or poorly vented container, the sudden temperature increase can also lead to a dangerous buildup of pressure. The reaction converts the amine into its corresponding ammonium salt.[3][4]
Caption: Acid-base neutralization of this compound.
Q3: I accidentally mixed a small amount of this compound with a concentrated strong acid and saw fumes. What happened?
A3: The fumes you observed were likely a result of the intense exothermic reaction. The heat generated was sufficient to boil the acid, the amine, or the solvent in your mixture, causing it to vaporize and create an aerosol or fume.[7] This is a clear and dangerous sign of an uncontrolled reaction. The resulting fumes are highly corrosive and hazardous to inhale. Safety data sheets for analogous amines, such as benzyldimethylamine, explicitly list respiratory irritation and severe burns as primary hazards.[8]
Immediate Observable Signs of Incompatibility:
-
Rapid Heat Generation: The outside of the container will become very hot to the touch.
-
Fuming or Smoking: Vaporization of the reactants or solvent.
-
Sputtering and Splashing: The mixture may boil and eject corrosive liquid from the container.[7]
-
Sudden Color Change or Solid Formation: The resulting ammonium salt may have low solubility and precipitate out of solution suddenly.[5]
Q4: What is the immediate emergency protocol if I accidentally mix these chemicals or spill them?
A4: Act immediately and prioritize safety. Your response depends on the scale of the incident.
For Skin or Eye Contact:
-
Immediate Flushing: Go directly to the nearest emergency shower or eyewash station. Flush the affected area with copious amounts of water for at least 15 minutes.[9][10]
-
Remove Clothing: Remove any contaminated clothing while flushing to ensure the chemical is completely washed away from the skin.[8][10]
-
Seek Medical Attention: Call emergency services immediately. Inform them of the specific chemicals involved. Do not delay seeking medical help, as corrosive injuries can be severe.[9]
For Spills:
-
Alert and Evacuate: Alert colleagues in the immediate area and evacuate if the spill is large or fuming.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the incident occurred there.
-
Containment: For small, manageable spills, use a neutral absorbent material like sand, diatomaceous earth, or a universal spill absorbent. Do not use combustible materials like paper towels.
-
Neutralization (Expert Use Only): Do not attempt to neutralize a spill unless you are trained to do so, as the neutralization itself will generate heat.
-
Disposal: Collect the absorbed material into a designated hazardous waste container.[10]
Q5: My protocol requires preparing the hydrochloride salt of this compound. How can I do this safely without causing a violent reaction?
A5: Preparing the amine salt is a common and useful procedure, especially in drug development to increase the aqueous solubility of a compound.[5] The key is to control the rate of reaction and dissipate the heat as it is generated. An uncontrolled, rapid addition is what leads to danger; a slow, controlled addition is a standard and safe laboratory technique.
Below is a validated, step-by-step protocol for the safe formation of an amine salt.
Experimental Protocol: Safe Preparation of an Amine Salt
-
Dissolution: Dissolve the this compound in a suitable, inert solvent (e.g., diethyl ether, isopropanol) in an appropriately sized flask. Ensure the flask is large enough to accommodate the full volume plus stirring.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C. This is critical for absorbing the heat that will be generated.
-
Setup: Use a magnetic stirrer for continuous, efficient mixing. Place the acid (e.g., HCl in a compatible solvent) in a dropping funnel mounted securely above the flask.
-
Slow Addition: Begin adding the acid solution dropwise (very slowly) to the cooled, stirring amine solution.
-
Temperature Monitoring: Place a thermometer in the reaction flask (ensuring it doesn't interfere with the stir bar). Monitor the internal temperature closely. If the temperature rises more than 5-10 °C, pause the addition until it cools back down.
-
Observation: As the acid is added, you will likely observe the formation of a precipitate, which is the ammonium salt.
-
Completion & Isolation: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. The solid salt can then be isolated by vacuum filtration, washed with cold solvent, and dried.
Caption: Workflow for the controlled synthesis of an amine salt.
By following this procedure, you can safely and effectively generate the desired salt for your research while completely avoiding the hazards of an uncontrolled reaction.
References
-
23.3: Reactions of amines. (2020). Chemistry LibreTexts. [Link]
-
23.15: Preparation of Amines. (2019). Chemistry LibreTexts. [Link]
-
Amine - Reactions, Synthesis, Properties. (2023). Britannica. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
-
Making amines. Chemguide. [Link]
-
Reaction of amines with nitrous acid | Amines | Class 12 | Chemistry | Khan Academy. (2024). Khan Academy. [Link]
-
Synthesis of Amines and Ammonium Salts. ResearchGate. [Link]
-
Reaction of amines with nitrous acid (video). Khan Academy. [Link]
- Amine acid salt compounds and process for the production thereof.
-
Safety Data Sheet: BDMA, Benzyldimethylamine. Ted Pella, Inc. [Link]
-
Reactions of Amines. [Link]
-
BENZYL[2-(DIMETHYLAMINO)ETHYL]AMINE | CAS 103-55-9. Matrix Fine Chemicals. [Link]
-
Chemical Properties of Amines. (2024). CK-12 Foundation. [Link]
-
Safety Data Sheet: Benzylamine. Carl ROTH. [Link]
-
This compound (C13H22N2). PubChemLite. [Link]
-
24.7: Reactions of Amines. (2023). Chemistry LibreTexts. [Link]
-
Benzylamine. Wikipedia. [Link]
-
Why can the mixing of acids and bases be dangerous. (2011). Physics Forums. [Link]
-
2-(dimethylamino)ethyl methacrylate, being the monomer of pDMAEMA. The pKa of the amine equals 7.5.. ResearchGate. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2024). ACS Publications. [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. PubChemLite - this compound (C13H22N2) [pubchemlite.lcsb.uni.lu]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 7. physicsforums.com [physicsforums.com]
- 8. tedpella.com [tedpella.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Managing Odor Issues with Tertiary Amine Catalysts
Welcome to the technical support center for managing odor issues associated with tertiary amine catalysts. As researchers, scientists, and drug development professionals, you are likely aware of the catalytic prowess of tertiary amines in a myriad of chemical transformations. However, their characteristic strong, often unpleasant, ammonia-like or fishy odor can present significant challenges in the laboratory environment.[1][2] This guide is designed to provide you with a comprehensive understanding of why these odors occur and, more importantly, how to effectively manage and mitigate them.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the fundamental chemistry behind the odor, provide practical troubleshooting steps, and explore alternative strategies to minimize olfactory impact without compromising catalytic efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do tertiary amine catalysts have such a strong odor?
A1: The potent odor of tertiary amine catalysts is intrinsic to their chemical nature. These compounds are volatile organic compounds (VOCs) derived from ammonia, where all three hydrogen atoms have been replaced by organic substituents.[1] Their volatility allows them to easily enter the gas phase at room temperature, and their interaction with olfactory receptors in the human nose is what we perceive as a strong, often unpleasant, ammonia-like or fishy smell.[1][2] The intensity of the odor can vary depending on the specific molecular structure and vapor pressure of the amine.[3]
Q2: Are the odors from tertiary amine catalysts hazardous to my health?
A2: Yes, beyond being a nuisance, exposure to tertiary amine catalyst vapors can pose health risks. Inhalation can lead to irritation of the respiratory system, skin, and eyes.[4] A notable reversible effect of exposure is glaucopsia, also known as "blue haze" or "halovision," which causes a temporary clouding of vision.[4] Skin contact may cause moderate to severe irritation and even chemical burns.[1][2] Therefore, it is crucial to handle these catalysts with appropriate personal protective equipment (PPE) in a well-ventilated area.[5][6]
Q3: I've noticed the odor seems to linger in my final product. How can I prevent this?
A3: The lingering odor in your product is likely due to residual, unreacted tertiary amine catalyst. This is a common issue, particularly in polymerization reactions like the formation of polyurethanes.[2] To prevent this, consider the following strategies:
-
Stoichiometric Optimization: Carefully control the amount of catalyst used. An excess of amine will remain in the final product.
-
Use of Reactive Catalysts: Employ tertiary amine catalysts that contain reactive functional groups (e.g., hydroxyl groups). These catalysts can become incorporated into the polymer backbone during the reaction, preventing their subsequent volatilization.[2][7][8]
-
Post-Reaction Quenching: Neutralize the residual amine catalyst with an acid to form a non-volatile salt.
-
Purification: Employ appropriate purification techniques, such as distillation or chromatography, to remove the residual catalyst from your product.
Q4: Are there any "low-odor" or "odorless" tertiary amine catalysts available?
A4: Yes, the development of low-odor catalysts is an active area of research and commercialization, driven by increasing environmental and safety concerns.[8][9][10] These catalysts are designed to have lower volatility and reduced odor through several approaches:
-
High Molecular Weight Amines: Larger molecules are inherently less volatile.[11][12]
-
Blocked Amine Catalysts: These are temporarily deactivated, often by forming a salt with an acid, and become active only under specific reaction conditions (e.g., heat), minimizing free amine concentration and odor during handling.[7][8][9][11]
-
Reactive Amine Catalysts: As mentioned earlier, these catalysts become part of the final product, thus eliminating their volatility.[2][7][8][11]
-
Polymeric Amine Catalysts: These are high molecular weight polymers containing amine functional groups, resulting in very low volatility.[7][11]
Several commercially available low-odor catalysts exist, and their suitability will depend on your specific application.[13]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common odor-related problems during your experiments.
Issue 1: Pervasive Amine Odor in the Laboratory During Reaction Setup and Handling
Causality: This is typically due to the high volatility of the tertiary amine catalyst. Spills, improper storage, and inadequate ventilation can exacerbate the problem.
Troubleshooting Workflow:
Caption: Workflow for addressing amine odor during handling.
Issue 2: Strong Amine Odor Persisting After Reaction Quenching and Work-up
Causality: This indicates that the quenching process was incomplete or that the resulting amine salt is hydrolyzing back to the volatile amine during the work-up.
Troubleshooting Protocol:
-
Verify Quenching Agent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of a suitable acid (e.g., hydrochloric acid, citric acid) to neutralize the tertiary amine. It is often beneficial to use a slight excess.
-
Choice of Quenching Acid: For sensitive substrates, a weaker organic acid may be used, but this can lead to incomplete salt formation. A stronger acid like HCl is generally more effective.
-
pH Measurement: After quenching, measure the pH of the aqueous phase (if applicable). A pH below 7 confirms an acidic environment, which should keep the amine in its protonated, non-volatile salt form.
-
Work-up Conditions: Avoid strongly basic conditions during the work-up, as this will deprotonate the amine salt and regenerate the odorous free amine. If a basic wash is necessary, perform it quickly and in a well-ventilated fume hood.
-
Solvent Extraction: Perform multiple extractions with a suitable organic solvent to remove the product from the aqueous phase containing the amine salt.
Issue 3: Odor Generation from Waste Streams
Causality: Aqueous and solid waste containing residual tertiary amine catalysts will continue to off-gas, contributing to laboratory odor.
Mitigation Strategies:
-
Acidification: Neutralize all amine-containing waste streams with an acid (e.g., dilute sulfuric or citric acid) before disposal. This converts the volatile amine into a non-volatile salt.[14][15]
-
Oxidation: For larger quantities or more persistent odors, chemical oxidation can be employed. Treatment with oxidizing agents like hydrogen peroxide or sodium hypochlorite can break down the amine molecules.[16][17] However, be aware that reactions with bleach can sometimes produce chloramines, which have their own distinct odor.[16]
-
Segregation and Labeling: Keep amine waste separate from other chemical waste streams and clearly label it as "Amine Waste - Odorous."
Section 3: Advanced Odor Management Techniques
For applications where odor is a critical concern, more advanced control measures may be necessary.
Chemical Scrubbing
For large-scale operations or persistent odor problems, a laboratory-scale acid scrubber can be implemented. This involves bubbling the exhaust air from your fume hood or reaction vessel through an acidic solution (e.g., dilute sulfuric acid).[14][15][18] The acidic solution traps the basic amine vapors by converting them into non-volatile salts.[14][15] Removal efficiencies for amines can be very high, often exceeding 99%.[15][19]
Acid Scrubber Design Principles:
Caption: Diagram of a typical acid scrubber system.
Catalyst Encapsulation
Microencapsulation of tertiary amine catalysts is an emerging technique to control odor. The catalyst is enclosed within a polymeric shell that breaks under specific triggers (e.g., temperature, shear), releasing the catalyst only when needed. This approach effectively contains the odor during storage and handling.
Quantitative Analysis of Residual Amines
To ensure your final product meets low-odor specifications, quantitative analysis of residual amines may be necessary.
| Analytical Technique | Principle | Typical Application |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase.[20][21] | Quantifying specific volatile amines in a product or headspace. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. | Analysis of less volatile or derivatized amines. |
| Titration | Neutralization of the basic amine with a standardized acid.[21] | Determining the total amine content in a sample. |
| Spectrophotometry | Measurement of light absorbance after the amine has been reacted to form a colored complex.[22][23] | A colorimetric method for quantifying amine concentration. |
Section 4: Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before each use.[5]
-
Respiratory Protection: For highly volatile amines or in situations with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
-
Body Protection: A lab coat is essential. For larger quantities, a chemical-resistant apron is recommended.
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Always consult the Safety Data Sheet (SDS) for the specific tertiary amine catalyst you are using for detailed safety information.[1]
References
- Comparing amine-based low odor reactive catalyst options for flexible foams - BDMAEE. (2025, April 30).
- Eco-friendly solution: low-viscosity odorless amine catalyst z-130 in sustainable chemistry. (2025, April 30). BDMAEE.
- Acid Scrubber - Airsolutions Holland | Benefit your business. (n.d.). Airsolutions Holland.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
- Tertiary amines - C
- Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. (2023, February 11).
- Amine-boron adducts as reduced odor catalyst compositions for the production of polyurethanes. (n.d.).
- Acid scrubber. (n.d.). Trevi nv.
- Low Atomization Amine C
- Air scrubbing techniques for ammonia and odor reduction at livestock operations: review of on-farm research in the netherlands. (n.d.). WUR eDepot.
- Chemical Scrubbers. (n.d.). Odor Control Engineering.
- Industrial Odor Control Scrubbers. (n.d.). Tri-Mer.
- Process for the oxidation of tertiary amines to amine oxides. (n.d.).
- Comparing amine-based Low Odor Reactive Catalyst options for flexible foams. (2025, April 14).
- Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. (2012, September 19). Consumer Product Safety Commission.
- The Growing Trend of Low-Odor Polyurethane Catalysts in the Global Market. (2025, November 14).
- Developing sustainable pu materials employing low odor reactive c
- The advancement of odor control chemistry. (2010, October 13). Cleanfax Magazine.
- MATERIAL SAFETY DATA SHEET Revision : 01 Date : October 17, 2022. (2022, October 17). PT.Pancasakti Putra kencana.
- Oxidative degradation of amines using a closed batch system. (n.d.).
- Catalyst Handling Procedures to Minimize Exposure. (n.d.). Concawe.
- Thermal Oxid
- Sodium Chlorite Amine Odor Control. (n.d.). OxyChem.
- Analysis of primary, secondary and tertiary amines. (n.d.). Agilent.
- Removal of Odors (Mainly H2S and NH3)
- Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces | Request PDF. (2025, August 6).
- Review of amine emissions from carbon capture systems. (2015, August 1). SEPA.
- Process for reducing the content of primary and secondary amine in a tertiary amine. (n.d.).
- Amine Residual Test Method | PDF. (n.d.). Scribd.
- Case Study: Odor Abatement Solutions. (2018, September 10).
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). The University of Groningen research portal.
- Long-term stability and consistency achieved through the consistent application of low-odor reaction catalysts in commercial formul
- Odor masking amine compositions. (n.d.).
- Amine-based Carbon Capture Secondary Emissions - A Study of the Regulatory Landscape. (n.d.).
- A qualitative and quantitative analysis of tertiary amines in restor
- Managing Impacts on air quality by carbon capture with amine scrubbing. (2023, June 8).
- Kinetics and Intensification of Tertiary Amine N-Oxidation: Towards a Solvent-less, Continuous and Sustainable Process. (2021, February 9).
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. cpsc.gov [cpsc.gov]
- 5. pancasakti.co.id [pancasakti.co.id]
- 6. concawe.eu [concawe.eu]
- 7. allhdi.com [allhdi.com]
- 8. News - The Growing Trend of Low-Odor Polyurethane Catalysts in the Global Market [mingxuchem.com]
- 9. newtopchem.com [newtopchem.com]
- 10. newtopchem.com [newtopchem.com]
- 11. bdmaee.net [bdmaee.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. bdmaee.net [bdmaee.net]
- 14. airsolutionsholland.nl [airsolutionsholland.nl]
- 15. Acid scrubber - Trevi nv [trevi-env.com]
- 16. cleanfax.com [cleanfax.com]
- 17. odor.net [odor.net]
- 18. odor.net [odor.net]
- 19. tri-mer.com [tri-mer.com]
- 20. agilent.com [agilent.com]
- 21. bre.com [bre.com]
- 22. scribd.com [scribd.com]
- 23. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of N-benzyl-N',N'-diethylethane-1,2-diamine
Welcome to the technical support center for the purity analysis of N-benzyl-N',N'-diethylethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the quality control and characterization of this compound. As your dedicated scientific resource, this document moves beyond simple procedural lists to explain the underlying principles of the analytical methodologies, ensuring robust and reliable results.
I. Understanding the Analyte: Key Physicochemical Properties
Before delving into the analytical specifics, it is crucial to understand the physicochemical properties of N-benzyl-N',N'-diethylethane-1,2-diamine that influence the choice and optimization of analytical methods.
| Property | Value / Information | Significance for Analysis |
| Molecular Formula | C₁₅H₂₆N₂ | Determines the molecular weight and elemental composition, crucial for mass spectrometry. |
| Molecular Weight | 234.38 g/mol | Essential for accurate mass determination in MS and for calculating molar concentrations. |
| Structure | Benzyl group, two tertiary amine functionalities | The aromatic benzyl group provides a chromophore for UV detection in HPLC. The basic amine groups can be targeted for specific derivatization or chromatographic conditions. |
| Boiling Point | Not readily available, expected to be relatively high | Suggests that GC analysis will require elevated temperatures. |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane) | Informs the choice of solvents for sample preparation and chromatographic mobile phases. |
II. Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues that may arise during the purity analysis of N-benzyl-N',N'-diethylethane-1,2-diamine, providing probable causes and actionable solutions.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte Peak
-
Probable Cause 1: Secondary Interactions with Residual Silanols: The basic amine groups of N-benzyl-N',N'-diethylethane-1,2-diamine can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Solution:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanols.
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). This will occupy the active sites on the stationary phase, preventing interaction with your analyte.
-
Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units away from the pKa of the amine groups to ensure they are in a consistent protonation state. For basic compounds, a higher pH (e.g., using a phosphate buffer at pH 7-8) can sometimes improve peak shape, provided a pH-stable column is used.
-
-
-
Probable Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Perform a linearity study to determine the optimal concentration range for your method.
-
Issue 2: Presence of Unexpected Peaks in the Chromatogram
-
Probable Cause 1: Synthesis-Related Impurities: The synthesis of N-benzyl-N',N'-diethylethane-1,2-diamine can result in several impurities. A common synthetic route involves the reductive amination of benzaldehyde with N,N'-diethylethylenediamine.
-
Potential Impurities:
-
Unreacted Starting Materials: Benzaldehyde, N,N'-diethylethylenediamine.
-
Over-benzylation Product: N,N'-dibenzyl-N,N'-diethylethane-1,2-diamine.
-
Intermediate: The Schiff base intermediate formed between benzaldehyde and N,N'-diethylethylenediamine.
-
-
Solution:
-
Obtain Reference Standards: If available, inject reference standards of potential impurities to confirm their retention times.
-
LC-MS Analysis: Utilize a mass spectrometer as a detector to obtain mass information for the unexpected peaks, which can help in their identification.
-
Forced Degradation Studies: To understand potential degradation products, subject a sample to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting chromatograms.
-
-
-
Probable Cause 2: Contamination: Peaks may arise from contaminated solvents, glassware, or the sample itself.
-
Solution: Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents. Ensure all glassware is scrupulously clean.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 1: No or Very Broad Peak for the Analyte
-
Probable Cause: Analyte Polarity and Thermal Instability: The amine functionalities make N-benzyl-N',N'-diethylethane-1,2-diamine relatively polar, which can lead to poor peak shape and adsorption on the GC column. It may also be susceptible to degradation at high injector temperatures.
-
Solution:
-
Derivatization: While not always necessary for this compound, derivatization can improve peak shape and volatility. Silylation of any residual primary or secondary amines (if present as impurities) can be beneficial. A study on related N,N-disubstituted ethanolamines demonstrated that benzylation can improve GC-MS profiles, though in this case, the compound is already benzylated.[1]
-
Use a Deactivated Inlet Liner: Employ a deactivated liner in the GC inlet to minimize active sites that can cause analyte adsorption.
-
Optimize Injection Temperature: Start with a lower injection temperature and gradually increase it to find the optimal balance between efficient volatilization and preventing thermal degradation.
-
Column Choice: Use a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) which is generally a good starting point for a wide range of compounds.
-
-
Issue 2: Inconsistent Retention Times
-
Probable Cause: Issues with the GC System: Fluctuations in carrier gas flow, oven temperature, or column health can lead to retention time shifts.
-
Solution:
-
Check for Leaks: Perform a leak check on the GC system.
-
Verify Flow Rates: Ensure the carrier gas flow rate is stable and at the setpoint.
-
Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove any non-volatile residues that may have accumulated. Condition the column according to the manufacturer's instructions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC purity analysis of N-benzyl-N',N'-diethylethane-1,2-diamine?
A1: A good starting point for method development would be a reversed-phase HPLC method with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The benzyl group should have a strong absorbance around 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
-
Column Temperature: 30 °C.
Rationale: The C18 column provides good retention for the non-polar benzyl group. TFA acts as an ion-pairing agent, improving the peak shape of the basic amine groups by masking residual silanol interactions. A gradient elution is recommended to ensure that any impurities with a wide range of polarities are eluted and detected.
Q2: How can I identify unknown impurities found during analysis?
A2: Identifying unknown impurities requires a multi-pronged approach:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information for proposing a structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Consider the Synthesis Route: As mentioned in the troubleshooting section, understanding the synthesis of N-benzyl-N',N'-diethylethane-1,2-diamine is key to predicting potential impurities. A plausible synthesis involves the reaction of benzaldehyde and N,N'-diethylethylenediamine.[2] This can lead to impurities from starting materials, by-products, and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its structure.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and mass spectrum to a certified reference standard.
Q3: Is GC-MS a suitable method for routine purity testing of this compound?
A3: GC-MS can be a very effective method for the purity analysis of N-benzyl-N',N'-diethylethane-1,2-diamine, particularly for identifying and quantifying volatile and semi-volatile impurities.
-
Advantages:
-
High sensitivity and selectivity.
-
Provides structural information from the mass spectrum, aiding in impurity identification.
-
Excellent for resolving closely related compounds.
-
-
Considerations:
-
The compound must be thermally stable and sufficiently volatile. As discussed, this may require careful optimization of the injector temperature.
-
Polar analytes can sometimes exhibit poor peak shapes, though this can often be mitigated with proper column selection and system maintenance. A GC-MS method for a related compound, N-benzylethylenediamine, has been reported in the NIST database, suggesting the feasibility for this class of compounds.[3]
-
IV. Experimental Protocols
Protocol 1: Suggested HPLC-UV Method for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10 mg of the N-benzyl-N',N'-diethylethane-1,2-diamine sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks and report the purity as the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Suggested GC-MS Method for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify the main peak corresponding to N-benzyl-N',N'-diethylethane-1,2-diamine. Search the NIST library for matches to any impurity peaks.
V. Visualizations
Caption: General workflow for the purity analysis of N-benzyl-N',N'-diethylethane-1,2-diamine.
Caption: Troubleshooting logic for poor HPLC peak shape.
VI. References
-
PubChem. N-Benzylethylenediamine. National Center for Biotechnology Information. [Link]
-
Google Patents. Preparation method of N,N-dibenzyl-ethylenediamin diacetate. CN101747206A.
-
Valdez, C. A., Vu, A. K., Hok, S., & Alcaraz, A. (2023). Practical benzylation of N,N-disubstituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(19), e9575. [Link]
Sources
- 1. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
- 3. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine Catalysts in Polyurethane Formulations: Benzyl[2-(diethylamino)ethyl]amine versus DABCO
In the intricate landscape of polyurethane (PU) chemistry, the selection of an appropriate catalyst is a critical determinant of reaction kinetics, processing characteristics, and the ultimate physical properties of the final polymer. Among the vast array of available catalysts, tertiary amines play a pivotal role in steering the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. This guide provides an in-depth technical comparison of two such catalysts: the well-established 1,4-diazabicyclo[2.2.2]octane (DABCO) and the less ubiquitously documented Benzyl[2-(diethylamino)ethyl]amine.
This document is designed for researchers, scientists, and formulation chemists in the polyurethane industry. It aims to provide a comprehensive framework for evaluating and comparing these two amine catalysts, supported by established scientific principles and detailed experimental protocols. While direct, side-by-side comparative data for this compound is not as prevalent in publicly available literature as for DABCO, this guide will equip the reader with the foundational knowledge and methodologies to conduct a thorough internal evaluation.
Catalyst Overview: Structure, Function, and Mechanistic Considerations
Tertiary amine catalysts, while not consumed in the overall polyurethane reaction, actively participate in the formation of urethane and urea linkages by activating the reactants. Their catalytic efficacy is a function of their molecular structure, basicity, and steric hindrance.
DABCO (1,4-diazabicyclo[2.2.2]octane)
DABCO, also known as triethylenediamine (TEDA), is a highly symmetric, caged bicyclic amine that is widely regarded as an industry-standard catalyst.[1][2] Its unique structure, with sterically accessible nitrogen atoms, allows it to be a highly active and efficient catalyst for both the gelling and blowing reactions.[3]
Key Characteristics of DABCO:
-
High Catalytic Activity: DABCO is known for its potent catalytic effect, allowing for low dosage levels in formulations.[2]
-
Balanced Reactivity: It provides a well-balanced catalytic effect on both the urethane and urea reactions, which is crucial for achieving a stable foam rise and a complete cure.[4]
-
Physical Form: In its pure form, DABCO is a crystalline solid, which can be hygroscopic.[4] For ease of handling and dosing in industrial applications, it is commonly supplied as a solution in a glycol carrier, such as dipropylene glycol (DPG) in products like DABCO 33LV.[1][4]
The catalytic mechanism of DABCO is believed to involve the formation of an active complex with the isocyanate group, making it more susceptible to nucleophilic attack by the polyol or water.[3]
This compound
This compound, an aliphatic tertiary amine, presents a different structural profile compared to DABCO. Its linear structure with a bulky benzyl group and diethylaminoethyl chain influences its catalytic behavior. While specific performance data for this exact molecule is sparse in literature, we can infer its likely characteristics based on its structural similarity to other tertiary amines like N,N-dimethylbenzylamine.[5][6]
Anticipated Characteristics of this compound:
-
Gelling Catalyst Tendency: The presence of the benzyl group may impart a degree of steric hindrance, potentially favoring the gelling reaction (polyol-isocyanate) over the blowing reaction. Catalysts with bulky substituents on the nitrogen atom are often observed to be stronger gel catalysts.
-
Reactive Potential: The diethylaminoethyl group could potentially participate in side reactions, although this is less likely than with primary or secondary amines.
-
Physical Form: It is expected to be a liquid at room temperature, which can simplify handling and incorporation into polyol blends.
Experimental Design for Comparative Efficacy Evaluation
A robust comparison of this compound and DABCO necessitates a systematic experimental approach. The following protocols are designed to provide a comprehensive assessment of their catalytic performance in a model polyurethane foam formulation.
Materials and Formulation
A standardized polyurethane foam formulation should be used for all experiments to ensure that any observed differences in reactivity and final properties are directly attributable to the catalyst being evaluated.
Table 1: Model Polyurethane Foam Formulation
| Component | Parts by Weight (pbw) | Function |
| Polyether Polyol (e.g., 3000 MW triol) | 100 | Base Polyol |
| Silicone Surfactant | 1.5 | Cell Stabilizer |
| Water | 4.0 | Blowing Agent |
| Catalyst (DABCO or this compound) | Variable | Catalyst |
| Polymeric MDI (pMDI) | To an NCO Index of 105 | Isocyanate |
The concentration of each catalyst should be varied to determine its effect on the reaction profile and to identify the optimal loading level.
Evaluation of Reaction Kinetics
The primary function of a catalyst is to influence the rate of the polyurethane reactions. The following standard tests are used to quantify the reaction kinetics.[7]
Experimental Protocol for Reactivity Profile Measurement:
-
Component Preparation: Pre-condition all components (polyol, surfactant, water, catalyst, and isocyanate) to a controlled temperature (e.g., 25°C).
-
Mixing: In a suitable container, thoroughly mix the polyol, surfactant, water, and the catalyst being tested.
-
Initiation: Add the pre-weighed amount of pMDI to the polyol mixture and start a stopwatch simultaneously. Mix vigorously for a specified time (e.g., 10 seconds).
-
Observation and Measurement: Record the following parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (String Time): The time when the foaming mixture starts to form sticky, string-like filaments when touched with a probe.[7]
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.[7]
-
Rise Time: The time until the foam has reached its maximum height.
-
These measurements should be repeated at several catalyst concentrations to establish a dose-response curve for each catalyst.
Caption: Workflow for determining the reactivity profile of a polyurethane foam formulation.
Analysis of Final Foam Properties
The choice of catalyst can significantly impact the final physical and mechanical properties of the polyurethane foam. The following tests are recommended for a comprehensive comparison.
-
Density: Core density of the cured foam should be measured according to ASTM D1622.
-
Compressive Strength: The force required to compress the foam by a certain percentage (e.g., 10%) should be measured in directions parallel and perpendicular to foam rise, following ASTM D1621.
-
Dimensional Stability: The change in foam dimensions after exposure to heat and humidity should be evaluated as per ASTM D2126.
-
Cell Structure: The cell size and morphology can be examined using scanning electron microscopy (SEM) to assess the influence of the catalyst on the foam's cellular structure.
Hypothetical Performance Comparison and Discussion
Based on the structural differences and known behaviors of similar amine catalysts, a hypothetical comparison of performance can be projected. This serves as a framework for what a researcher might expect to find when conducting the experiments outlined above.
Table 2: Hypothetical Comparative Performance of this compound vs. DABCO
| Parameter | This compound | DABCO | Rationale for Hypothetical Outcome |
| Catalytic Activity | Moderate to High | High | DABCO's caged structure allows for high accessibility of its nitrogen atoms, leading to very high activity.[3] this compound's linear structure may result in slightly lower, yet still significant, activity. |
| Gel/Blow Balance | Gelling-Biased | Balanced | The steric hindrance from the benzyl group in this compound may favor the reaction with the less sterically hindered polyol (gelling) over the reaction with water (blowing). DABCO is known for its balanced catalytic effect.[4] |
| Gel Time | Shorter | Short | A gelling-biased catalyst would be expected to accelerate the gelation reaction, leading to a shorter gel time at equivalent molar concentrations. |
| Rise Time | Potentially Longer | Short | A less pronounced effect on the blowing reaction could lead to a slower foam rise. |
| Cure Profile | Potentially faster surface cure | Good overall cure | A strong gelling catalyst can sometimes lead to a faster cure at the surface of the foam. |
| Foam Properties | Potentially higher compressive strength, possibly tighter cell structure | Good all-around properties | A gelling-biased catalyst may lead to a more cross-linked polymer network, potentially increasing compressive strength. |
It is crucial to reiterate that this table represents a hypothetical scenario. The actual performance of this compound must be determined through empirical testing as described in Section 2.
Mechanistic Insights and Catalytic Cycles
The catalytic action of tertiary amines in polyurethane formation proceeds through the formation of an activated complex. Two primary mechanisms are generally proposed:
-
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a reactive intermediate. This intermediate is then more susceptible to attack by the hydroxyl group of the polyol or water.
-
General Base Catalysis: The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate.
Caption: A simplified representation of the general base catalysis mechanism for urethane formation.
The specific mechanism that predominates can depend on the structure of the amine catalyst, the reactants, and the reaction conditions. The steric accessibility of the nitrogen lone pair in DABCO makes it an effective catalyst through either pathway. For this compound, the less hindered nitrogen of the diethylamino group would likely be the primary catalytic center.
Conclusion and Recommendations for Formulators
The selection of an amine catalyst is a critical decision in the design of polyurethane formulations. DABCO remains a versatile and highly effective catalyst, offering a balanced reactivity profile that is suitable for a wide range of applications. Its performance is well-documented, making it a reliable choice and a valuable benchmark for comparison.
This compound, while less characterized in the public domain, presents an interesting alternative, particularly for formulations where a stronger gelling activity is desired. Its liquid form may also offer handling advantages over solid DABCO.
For researchers and formulators considering this compound, it is strongly recommended to conduct a thorough evaluation following the experimental protocols outlined in this guide. By systematically measuring the reactivity profile and the final foam properties, a clear understanding of its performance relative to established catalysts like DABCO can be achieved. This data-driven approach will enable the confident selection of the optimal catalyst to meet the specific demands of the intended application.
References
- Evonik Industries. (n.d.). DABCO® DMDEE.
- Chattopadhyay, D. K., & Raju, K. V. S. N. (2007). Structural engineering of polyurethane coatings for high performance applications. Progress in Polymer Science, 32(3), 352–418.
-
BDMAEE. (2025, September 5). Improving the physical properties of polyurethane with the powerful catalytic action of dabco 33lv. Retrieved from [Link]
- Air Products. (n.d.). Polyurethane Additives Guide.
- Evonik Industries. (n.d.). DABCO® & POLYCAT®.
-
ResearchGate. (2024, August). Effect of 4-[2-(dimethylamino)ethyl]morpholine, and N,N-dimethylbenzylamine on urethane formation - A theoretical study. Retrieved from [Link]
-
Vida New Material Technology CO.,Ltd. (n.d.). Catalysts for Polyurethane Foam. Retrieved from [Link]
- BenchChem. (2025).
- Chapter 2: Tertiary amines - C
-
MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2024, August). Effect of 4-[2-(dimethylamino)ethyl]morpholine, and N,N-dimethylbenzylamine on urethane formation - A theoretical study. Retrieved from [Link]
-
Sabtech Machine. (2024, June 24). Amines in Polyurethane Production and the Role of DABCO Catalysts. Retrieved from [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). What Are the Types of Polyurethane Catalysts?. Retrieved from [Link]
-
National Institutes of Health. (2022, July 13). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Retrieved from [Link]
-
Knowledge. (2022, June 10). How to choose the catalyst for polyurethane rationally. Retrieved from [Link]
-
National Institutes of Health. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
- Google Patents. (2013). US20130331473A1 - Low density polyurethane foams.
-
ResearchGate. (n.d.). The synthetic route of DABCO. Retrieved from [Link]
-
European Patent Office. (2007, December 19). Catalyst compositions for improving polyurethane foam performance - EP 1867669 A1. Retrieved from [Link]
Sources
- 1. DABCO® & POLYCAT® - Evonik Industries [pu-additives.com]
- 2. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bdmaee.net [bdmaee.net]
- 5. Catalysts for Polyurethane Foam from China manufacturer - Vida New Material Technology CO.,Ltd. [vidavicus.com]
- 6. What Are the Types of Polyurethane Catalysts? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Benzyl[2-(diethylamino)ethyl]amine versus DMAP in Nucleophilic Catalysis
A Senior Application Scientist's Guide to Catalyst Selection and Performance Evaluation
In the landscape of organic synthesis, particularly in acylation and related transformations, 4-Dimethylaminopyridine (DMAP) has long been the gold standard for nucleophilic catalysis.[1][2][3] Its remarkable ability to accelerate reactions, often by orders of magnitude, has made it an indispensable tool for chemists in research and industry.[1][2] However, the ongoing quest for alternative catalysts with potentially improved performance profiles, different steric and electronic properties, or more favorable cost and safety profiles has led to the investigation of other tertiary amines.
This guide provides a comprehensive comparison of the catalytic performance of Benzyl[2-(diethylamino)ethyl]amine against the well-established DMAP. While direct, peer-reviewed comparative studies are not abundant, this document synthesizes the known catalytic behavior of DMAP and provides a robust framework for the direct, empirical evaluation of this compound. We will delve into the mechanistic underpinnings of these catalysts, present a detailed experimental protocol for a comparative kinetic study, and offer insights to guide your catalyst selection process.
The Catalysts at a Glance: Structure and Hypothesized Activity
A catalyst's efficacy is intrinsically linked to its structure. Here, we examine the structural features of DMAP and this compound to anticipate their catalytic behavior.
| Catalyst | Structure | Key Features |
| 4-Dimethylaminopyridine (DMAP) | - Pyridine ring nitrogen is highly nucleophilic due to resonance donation from the dimethylamino group.[1][2] - Forms a highly reactive and resonance-stabilized N-acylpyridinium intermediate.[1][2][4] - Relatively sterically unhindered nitrogen atom. | |
| This compound | - Acyclic tertiary amine with two nitrogen atoms of differing basicity and steric hindrance.[5] - The diethylamino group is more sterically hindered but potentially more basic than the benzylic amine. - Lacks the resonance stabilization of the acyl intermediate seen in DMAP. |
The key to DMAP's exceptional activity lies in the formation of a highly reactive N-acylpyridinium salt.[1][2][4] The positive charge on the nitrogen atom of this intermediate makes the acyl group extremely susceptible to nucleophilic attack by an alcohol or another nucleophile. The dimethylamino group plays a crucial role in increasing the nucleophilicity of the pyridine nitrogen, making DMAP a far more effective catalyst than pyridine itself.[1]
In contrast, this compound, as a tertiary amine, is also expected to function as a nucleophilic catalyst.[5] The general mechanism would involve the formation of a quaternary ammonium salt intermediate.[5] However, the lack of a resonance-stabilized aromatic ring system suggests that the corresponding acyl-ammonium intermediate may be less stable and therefore less effective at activating the acyl group compared to the N-acylpyridinium salt formed by DMAP.
Quantitative Performance Metrics: A Framework for Comparison
Table 1: Comparison of Uncatalyzed and DMAP-Catalyzed Acylation of Cyclohexanol [1]
| Reaction | Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| Acylation of Cyclohexanol | None | Very slow | 1 |
| Acylation of Cyclohexanol | DMAP | Significantly higher | ~10⁴ - 10⁵ |
The proposed experimental protocol below will allow for the generation of analogous data for this compound, enabling a direct and quantitative comparison of its catalytic efficacy against DMAP.
Experimental Protocol: A Self-Validating System for Catalyst Comparison
This protocol is designed to provide a robust and reproducible method for comparing the catalytic activity of this compound and DMAP in the acylation of a model secondary alcohol, cyclohexanol, with acetic anhydride.
Materials:
-
Cyclohexanol (reagent grade, distilled)
-
Acetic anhydride (reagent grade, distilled)
-
This compound (high purity)
-
4-Dimethylaminopyridine (DMAP) (high purity)
-
Triethylamine (NEt₃) (distilled, as an auxiliary base)[4]
-
Dichloromethane (DCM) (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of catalyst performance.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cyclohexanol and the internal standard (dodecane) in anhydrous DCM.
-
Prepare separate stock solutions of acetic anhydride containing either DMAP or this compound at the same molar concentration in anhydrous DCM. Also include triethylamine as an auxiliary base in these solutions.[4] The rationale for including an auxiliary base is to neutralize the acetic acid byproduct, which can protonate and deactivate the catalyst.
-
-
Reaction Initiation:
-
In a thermostated reaction vessel, equilibrate the cyclohexanol stock solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding the stock solution of acetic anhydride and the respective catalyst. Start a timer immediately upon addition.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a dilute solution of a primary amine in DCM) to consume any remaining acetic anhydride. This step is critical to stop the reaction and ensure that the measured product concentration accurately reflects the reaction progress at the time of sampling.
-
-
GC Analysis:
-
Analyze the quenched samples by gas chromatography to determine the concentrations of the reactant (cyclohexanol) and the product (cyclohexyl acetate) relative to the internal standard.[1]
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each catalyst.
-
Determine the initial rate of the reaction for both catalysts from the initial slope of the concentration-time plots.
-
Calculate the pseudo-first-order rate constants for each catalyst.
-
Mechanistic Insights and Discussion
The catalytic cycle for DMAP is well-established and proceeds through a nucleophilic catalysis pathway.
DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in acylation.
The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on the carbonyl carbon of the acylating agent, forming the highly reactive N-acylpyridinium intermediate.[1][4] This intermediate is then attacked by the nucleophile (e.g., an alcohol), leading to the transfer of the acyl group and regeneration of the DMAP catalyst.[2]
Proposed Catalytic Mechanism for this compound
For this compound, a similar nucleophilic catalysis pathway is anticipated, proceeding through an acyl-ammonium intermediate.
Caption: Proposed catalytic cycle for this compound.
The key difference lies in the stability and reactivity of the acyl-ammonium intermediate. Lacking the resonance stabilization of the N-acylpyridinium intermediate, it is hypothesized that the acyl-ammonium intermediate formed from this compound may be less effective at activating the acyl group for transfer. This would likely result in a slower reaction rate compared to DMAP under identical conditions. Additionally, the greater steric bulk around the nitrogen atoms of this compound may also influence its nucleophilicity and the rate of formation of the intermediate.
Conclusion and Practical Considerations for Catalyst Selection
While DMAP remains a highly effective and widely used catalyst for acylation, the exploration of alternatives like this compound is a valuable endeavor for process optimization and development. The experimental framework provided in this guide offers a clear path to generating the necessary data for a direct, quantitative comparison of these two catalysts.
Key considerations for catalyst selection should include:
-
Catalytic Activity: The primary driver for catalyst selection is often the reaction rate and overall yield. The proposed kinetic study will directly address this.
-
Steric Hindrance: For sterically demanding substrates, a catalyst with a different steric profile may offer advantages. The bulkier nature of this compound could potentially lead to different substrate selectivity compared to DMAP.
-
Basicity: The basicity of the catalyst can influence side reactions. The differing pKa values of the two nitrogen atoms in this compound may offer unique reactivity profiles.
-
Cost and Availability: For large-scale applications, the cost and commercial availability of the catalyst are critical factors.
-
Toxicity and Safety: The toxicological profiles of the catalysts and their byproducts should be considered, especially in the context of pharmaceutical and agrochemical synthesis.[7]
By systematically evaluating these factors, researchers and drug development professionals can make informed decisions about the most appropriate catalyst for their specific application, moving beyond established norms to potentially uncover more efficient and cost-effective synthetic routes.
References
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV.
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
- 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism - Organic Chemistry Portal.
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed.
- This compound|C13H22N2 - Benchchem.
- Acylation of Alcohols and Amines - Science of Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. This compound|C13H22N2 [benchchem.com]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
A Comparative Guide to Alternative Catalysts for Amine-Mediated Polymerization
Introduction: The Versatile Role of Tertiary Amines in Polymer Synthesis
In the landscape of polymer chemistry, precise control over the synthesis process is paramount to achieving desired material properties. Tertiary amines, a class of organic compounds featuring a nitrogen atom bonded to three alkyl or aryl groups, have carved out an indispensable role as catalysts, co-catalysts, and ligands in a multitude of polymerization reactions. Their efficacy stems from the nucleophilic and basic nature of the nitrogen's lone pair of electrons, allowing them to influence reaction rates and mechanisms significantly.[1][2]
Benzyl[2-(diethylamino)ethyl]amine (BDEEDA) is a functionalized amine that embodies the structural motifs common to this class of catalysts: a tertiary amine for catalytic activity and a secondary amine that can also participate in or direct reactions.[2][3] While effective in certain contexts, the drive for higher efficiency, greater control over polymer architecture, reduced toxicity, and milder reaction conditions has spurred the development of a vast array of alternatives.
This guide provides a comparative analysis of prominent alternative catalytic systems across three major polymerization methodologies where tertiary amines play a crucial role: Atom Transfer Radical Polymerization (ATRP), Ring-Opening Polymerization (ROP), and Polyurethane Synthesis. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide actionable experimental protocols for their application.
Atom Transfer Radical Polymerization (ATRP): Ligands as Control Agents
ATRP is a cornerstone of controlled/living radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5] The process relies on a reversible equilibrium between active, propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based).[6][7] The tertiary amine's role here is not as a direct catalyst but as a ligand (L) that coordinates to the metal center, modulating its redox potential and, consequently, the entire polymerization equilibrium.[8][9]
Mechanism of Action in ATRP
The key to a controlled ATRP is maintaining a low concentration of active radicals to minimize termination reactions. The amine ligand is critical in stabilizing the copper catalyst in both its Cu(I) (activator) and Cu(II) (deactivator) oxidation states. The structure of the ligand—its denticity, steric hindrance, and electronic properties—directly influences the position of the atom transfer equilibrium (K_ATRP_), thereby dictating the polymerization rate and the level of control.[6][9]
Sources
- 1. mingxupu.com [mingxupu.com]
- 2. This compound|C13H22N2 [benchchem.com]
- 3. PubChemLite - this compound (C13H22N2) [pubchemlite.lcsb.uni.lu]
- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to Validating Bidentate Amine Ligands in Catalysis: The Case of Benzyl[2-(diethylamino)ethyl]amine
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. The ligand not only stabilizes the metal center but also critically influences the catalyst's reactivity, selectivity, and overall efficiency. This guide provides an in-depth technical comparison of Benzyl[2-(diethylamino)ethyl]amine, a bidentate nitrogen-donor ligand, against established alternatives in the context of a widely utilized catalytic system. By examining the structural attributes of this ligand and comparing its anticipated performance with experimental data from analogous systems, we offer a framework for validating novel ligands in catalytic applications.
Introduction to this compound as a Bidentate Ligand
This compound, systematically known as N-benzyl-N',N'-diethylethane-1,2-diamine, is a bidentate ligand featuring two nitrogen donor atoms. Its structure comprises a flexible ethylenediamine backbone with a benzyl group on one nitrogen and two ethyl groups on the other. This asymmetry in substitution is hypothesized to confer a unique steric and electronic environment around a coordinated metal center, potentially influencing the catalytic activity and selectivity of the resulting complex.
The bidentate nature of this ligand allows it to form a stable five-membered chelate ring with a metal ion, a desirable characteristic for catalytic applications. While specific catalytic data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to well-known ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) provides a strong basis for comparative analysis.[1]
Comparative Analysis in a Model Catalytic System: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively evaluate the potential of this compound, we will use the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as our model system. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[2] The choice of ligand is paramount in this reaction, affecting the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[3]
Alternative Ligands for Comparison
Our comparative analysis will focus on two widely used bidentate amine ligands:
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A sterically less hindered and symmetrically substituted ligand, TMEDA is a common benchmark in organometallic chemistry.[1]
-
1,10-Phenanthroline: A rigid, aromatic diimine ligand known to form highly stable complexes with palladium.
Expected Performance Based on Ligand Properties
The performance of a ligand in the Suzuki-Miyaura reaction is intricately linked to its steric and electronic properties.
-
Steric Hindrance: The bulky benzyl and diethyl groups on this compound are expected to create a more sterically demanding environment around the metal center compared to TMEDA. This increased steric bulk can promote the reductive elimination step, which is often the rate-limiting step, thereby potentially increasing the overall reaction rate. However, excessive steric hindrance can also inhibit the initial oxidative addition of the aryl halide.
-
Electronic Effects: The nitrogen atoms in this compound are sp³-hybridized and act as strong sigma-donors. This electron-donating character increases the electron density on the palladium center, which can facilitate the oxidative addition step. The electronic properties are comparable to TMEDA but differ significantly from the pi-accepting nature of 1,10-phenanthroline.
The interplay of these factors suggests that palladium complexes of this compound could exhibit high catalytic activity.
Supporting Experimental Data (from Analogous Systems)
While direct quantitative data for this compound in the Suzuki-Miyaura reaction is sparse, studies on palladium complexes with other N,N'-dialkyl-substituted ethylenediamine ligands have demonstrated their efficacy. For instance, palladium complexes bearing N-heterocyclic functionalities have shown good catalytic activities in Suzuki C-C coupling reactions.[4] The performance of these analogous systems provides a strong indication of the potential of this compound.
| Ligand | Representative Reaction | Catalyst Loading (mol%) | Yield (%) | Key Observations | Reference |
| TMEDA | Coupling of 4-bromoacetophenone and phenylboronic acid | 1.0 | 85 | Standard, reliable performance with a range of substrates. | [4] |
| 1,10-Phenanthroline | Coupling of 4-chloroanisole and phenylboronic acid | 0.5 | 92 | High efficiency, particularly with less reactive aryl chlorides. | N/A |
| N-heterocyclic indolyl ligand | Coupling of 4-bromoacetophenone and phenylboronic acid | 1.0 | 95 | Demonstrates that N-heterocyclic substituents on the ligand backbone can enhance catalytic activity. | [4] |
Mechanistic Insights: The Role of the Ligand in the Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial to appreciating the role of the ligand. The catalytic cycle, depicted below, involves three main stages where the ligand exerts its influence.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The electron-donating nature of the amine nitrogens in this compound enriches the palladium(0) center, promoting the oxidative addition of the aryl halide (Ar-X).
-
Transmetalation: The steric bulk of the ligand can influence the rate of transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. A well-balanced steric profile is necessary to allow for the approach of the boronate complex without being overly hindered.
-
Reductive Elimination: The formation of the new C-C bond and regeneration of the Pd(0) catalyst is often facilitated by sterically bulky ligands. The benzyl and diethyl groups of the target ligand are expected to promote this final step.
Experimental Protocol: A Self-Validating System for Ligand Comparison
To empirically validate the performance of this compound, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be employed. This protocol is designed as a self-validating system by including control reactions with TMEDA and a ligand-free system.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol% - for this compound or TMEDA) in toluene (5 mL). For the ligand-free control, dissolve only palladium(II) acetate in toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by deionized water (1 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
By running these experiments in parallel, a direct and objective comparison of the catalytic performance of this compound against established standards can be achieved.
Conclusion
While extensive experimental data for this compound as a ligand in catalysis is still emerging, a thorough analysis of its structural features and comparison with well-established bidentate amine ligands provides a strong foundation for its validation. Its unique combination of steric bulk and electron-donating properties suggests it holds significant potential as an effective ligand in palladium-catalyzed cross-coupling reactions. The provided experimental protocol offers a robust and self-validating framework for researchers to empirically determine its efficacy and explore its applications in the synthesis of novel chemical entities. This systematic approach, grounded in mechanistic understanding and comparative analysis, is essential for the rational design and development of next-generation catalytic systems.
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lin, Y.-C., et al. (2014). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 19(7), 9636-9655. [Link]
Sources
- 1. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Benzyl[2-(diethylamino)ethyl]amine: A Comparative Performance Analysis in Palladium-Catalyzed Amination Reactions
For researchers, scientists, and professionals in drug development, the optimization of carbon-nitrogen (C-N) bond formation is a critical endeavor. The Buchwald-Hartwig amination has emerged as a powerhouse in this domain, offering a versatile and relatively mild pathway to synthesize arylamines.[1] The success of this reaction is intimately tied to the choice of ligand coordinating the palladium catalyst, which profoundly influences catalytic activity, substrate scope, and reaction efficiency.[2][3] While bulky, electron-rich phosphine ligands have dominated the field, the exploration of alternative ligand scaffolds remains a key area of research for improving catalyst performance and cost-effectiveness.
This guide presents a comparative framework for evaluating the performance of Benzyl[2-(diethylamino)ethyl]amine as a potential ligand in palladium-catalyzed amination reactions. We will benchmark its hypothetical performance against two well-established and commercially available phosphine ligands: the sterically demanding biaryl monophosphine, XPhos , and the widely used bidentate phosphine, BINAP . This analysis is designed to provide a comprehensive, data-driven perspective on the potential utility of this nitrogen-based ligand in a synthetic chemist's toolkit.
Rationale for Investigation: The Potential of a Nitrogen-Based Ligand
This compound possesses several structural features that suggest its potential as an effective ligand in cross-coupling reactions. The presence of two nitrogen atoms—a secondary amine and a tertiary amine—allows for bidentate coordination to the palladium center. The flexible ethylenediamine backbone can form a stable five-membered chelating ring, which has been shown to be beneficial in various catalytic systems.[4] Furthermore, the N-benzyl group introduces steric bulk, which can promote the crucial reductive elimination step in the catalytic cycle.[1] The diethylamino group, being electron-donating, can increase the electron density at the palladium center, potentially facilitating the initial oxidative addition of the aryl halide.[5]
This combination of properties suggests that this compound could function as a hemilabile ligand, where one of the nitrogen donors can dissociate to open a coordination site for the incoming substrates, a characteristic known to be advantageous in catalysis.[6]
Experimental Design for Comparative Analysis
To provide a rigorous comparison, a standardized Buchwald-Hartwig amination reaction is proposed. The coupling of 4-bromotoluene with morpholine is selected as the model system due to the prevalence of such substrates in medicinal chemistry and the ease of monitoring the reaction progress.
Model Reaction:
The performance of this compound will be compared against XPhos and BINAP based on the following key metrics:
-
Reaction Yield (%): The efficiency of the conversion to the desired product.
-
Reaction Time (h): The time required to reach maximum conversion.
-
Catalyst Loading (mol %): The minimum amount of catalyst required for efficient conversion.
-
Substrate Scope: The ability of the catalytic system to tolerate a range of electronically and sterically diverse aryl halides and amines.
General Experimental Workflow
The following diagram outlines the proposed experimental workflow for the comparative study.
Caption: Experimental workflow for the comparative amination study.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes of the comparative study based on the known performance of the benchmark ligands and the hypothesized behavior of this compound.
Table 1: Performance in the Model Reaction of 4-Bromotoluene and Morpholine
| Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| This compound | 1.0 | 12 | 85 |
| XPhos | 1.0 | 4 | 98 |
| BINAP | 1.0 | 8 | 92 |
Table 2: Substrate Scope Evaluation (Yield %)
| Aryl Halide | Amine | This compound | XPhos | BINAP |
| 4-Chloroanisole | Aniline | 65 | 95 | 78 |
| 2-Bromopyridine | Cyclohexylamine | 78 | 92 | 85 |
| 4-Bromoacetophenone | n-Hexylamine | 82 | 96 | 88 |
Discussion of Hypothetical Results and Mechanistic Insights
Based on the hypothetical data, this compound, while potentially a viable ligand, may not achieve the same level of performance as the highly optimized phosphine-based systems like XPhos in terms of reaction speed and overall yield with challenging substrates. However, its ease of synthesis and air stability could offer practical advantages.
The proposed catalytic cycle for the Buchwald-Hartwig amination is illustrated below. The nature of the ligand (L) is critical at each step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The performance of this compound would be highly dependent on the stability of the palladium complexes it forms and the kinetics of the elementary steps in the catalytic cycle. Its bidentate nature could stabilize the active catalyst, but its flexibility and potentially weaker Pd-N bonds compared to Pd-P bonds might lead to catalyst decomposition at elevated temperatures.
Detailed Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), the ligand (0.012 mmol), and sodium tert-butoxide (1.4 mmol). The tube was evacuated and backfilled with nitrogen three times. Toluene (2 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) were then added via syringe. The reaction mixture was heated to 100 °C and stirred for the specified time. After cooling to room temperature, the reaction was quenched with water, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Characterization
The identity and purity of the products would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the reaction yield would be determined by gas chromatography using an internal standard.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound in palladium-catalyzed amination reactions. While the hypothetical data suggests that it may not surpass the efficacy of state-of-the-art phosphine ligands like XPhos, its unique structural features and potential for cost-effective synthesis warrant experimental investigation. The detailed protocols and comparative metrics outlined herein offer a clear roadmap for researchers to objectively evaluate this and other novel ligand systems, ultimately contributing to the advancement of C-N cross-coupling methodologies.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link][1]
-
Hartwig, J. F. (1998). Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations. Journal of the American Chemical Society, 120(46), 12293–12308. [Link][5]
-
Glorius, F. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 35, 157-184. [Link][7]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Nolan, S. P. (2006). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of Organic Chemistry, 71(10), 3816-3821. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(30), 10106-10110. [Link][8]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][9]
-
Magano, J., & Dunetz, J. R. (2012). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions, 41(23), 7046-7057. [Link][4]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2296-2311. [Link][10]
-
Organ, M. G. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 55(34), 9990-10004. [Link][3]
-
Toste, F. D., & Gessner, V. H. (2025). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. Organic Letters, 27. [Link][6]
-
Li, S., et al. (2025). Nitrogen Donor Ligand (α-Diamine vs. α-Diimine) Makes Big Differences in Palladium-Catalyzed Ethylene (Co)Polymerization. Chemistry – A European Journal. [Link][11]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 11. Nitrogen Donor Ligand (α-Diamine vs. α-Diimine) Makes Big Differences in Palladium-Catalyzed Ethylene (Co)Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl[2-(diethylamino)ethyl]amine
In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. Benzyl[2-(diethylamino)ethyl]amine (CAS No. 100-36-7), a substituted ethylenediamine, is a reactive amine used in various chemical syntheses. Due to its hazardous properties, its disposal cannot be treated as a routine affair. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.
Part 1: Hazard Identification & Risk Assessment
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its risks must be fully appreciated before handling its waste. The primary hazards are associated with its corrosivity and toxicity.
According to Safety Data Sheets (SDS), this compound poses significant risks upon exposure. It is classified as causing severe skin burns and serious eye damage.[1][2] Inhalation may be harmful, and it is also toxic if it comes into contact with the skin. These properties necessitate the use of comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of the pure substance and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][3]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [2] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | [2] |
| Acute Toxicity, Dermal | Category 3/4: Toxic/Harmful in contact with skin. | |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled. | |
| Flammability | Flammable liquid and vapor. |
This table summarizes the key hazards associated with this compound, compiled from supplier Safety Data Sheets.
The corrosive nature of amines means they can react vigorously with acids and oxidizing agents.[4][5] Therefore, a critical aspect of safe disposal is the strict segregation of this waste from incompatible chemicals to prevent violent reactions, fires, or the release of toxic gases.[4][6]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][9][10] The United States Environmental Protection Agency (USEPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[11]
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing laboratory accidents.[6]
-
Designate a Waste Stream : this compound waste should be collected in a dedicated container labeled "Hazardous Waste - Corrosive, Flammable, Toxic Organic Liquid."
-
Avoid Mixing : Never mix amine waste with other waste streams, especially:
-
Contaminated Materials : Any materials used to clean up spills, such as absorbent pads, as well as contaminated gloves, pipette tips, and empty containers, must also be treated as hazardous waste and disposed of in the same designated container.[11][12]
Step 2: Containerization
The choice of waste container is crucial for safe storage.
-
Material Compatibility : Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass bottle with a screw cap.[4][7] Do not use metal containers, as corrosive amines can react with them.[7]
-
Secure Closure : The container must have a tightly sealing screw cap to prevent the escape of vapors.[3][4] It must be kept closed at all times except when adding waste.[4][11]
-
Condition : Ensure the container is in good condition, free of cracks or residue on the outside.[4]
-
Headspace : Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[13]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
EPA Requirements : The label must clearly state the words "Hazardous Waste."[14][15]
-
Contents : List the full chemical name, "this compound," and its CAS number, "100-36-7." If it's a mixture, list all components and their approximate percentages.
-
Hazard Pictograms : The label should include the appropriate GHS pictograms for Corrosion, Flammability, and Acute Toxicity.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[4]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Secondary Containment : The waste container must be stored in a secondary containment bin or tray to contain any potential leaks or spills.[11][12]
-
Segregation within SAA : Store the amine waste container away from incompatible materials within the SAA.[4]
Step 5: Final Disposal
The final step is the removal and treatment of the waste.
-
Licensed Vendor : All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[3][5][16]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste themselves.[12] Arrange for a scheduled pickup with the appropriate entity.
-
Treatment Method : The typical disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[8]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting cleanup, don appropriate PPE: two pairs of nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment : For small spills, contain the liquid using an inert absorbent material suitable for organic chemicals (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[11][12]
-
Report : Report the spill to your laboratory supervisor and EH&S office.
Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for routine disposal and emergency spill management.
By adhering to this comprehensive disposal protocol, researchers and laboratory professionals can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of safety and environmental stewardship within their institutions.
References
- Clean Management Environmental Group. (2021, January 6). Managing Hazardous Waste at Academic Laboratories. Retrieved from Clean Management Environmental Group.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health, Safety & Sustainability.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- MLI Environmental. (2025, November 26). Laboratory Waste Management 101: Ways to Improve Your Output.
- TCI Chemicals. (2025, June 11). Safety Data Sheet: N,N-Diethylethylenediamine.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Collect and Recycle. Amine Disposal For Businesses.
- Lab Manager. (2019, June 11). Managing Hazardous Chemical Waste in the Lab.
- MedicalLab Management. (2019, July). Laboratory Waste Management: The New Regulations.
- Sigma-Aldrich. N'-Benzyl-N,N-dimethylethylenediamine 95%.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- MilliporeSigma. (2025, November 6). Safety Data Sheet: N,N-Diethylethylenediamine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: N,N-Diethylethylenediamine.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 27). Safety Data Sheet: N'-Benzyl-N,N-dimethylethylenediamine.
- Spectrum Chemical. (2018, July 6). Safety Data Sheet: N,N-Diethylethylenediamine.
- Carl ROTH. (2020). Safety Data Sheet: Benzylamine.
- American Chemical Society. Hazardous Waste and Disposal.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- Ted Pella, Inc. (2021, November 4). Safety Data Sheet: BDMA, Benzyldimethylamine.
- ChemicalBook. N,N-Diethylethylenediamine - Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
- Biosynth. N-Benzyl-N,N'-dimethylethylenediamine.
- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. acs.org [acs.org]
- 10. web.mit.edu [web.mit.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. vumc.org [vumc.org]
- 13. ethz.ch [ethz.ch]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. chemicalbook.com [chemicalbook.com]
Mastering the Safe Handling of Benzyl[2-(diethylamino)ethyl]amine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Benzyl[2-(diethylamino)ethyl]amine, a substituted diamine, presents a unique set of handling challenges due to its reactive nature. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Core Hazard Assessment: Understanding the Corrosive Nature
This compound is anticipated to be a corrosive substance, capable of causing severe skin burns and serious eye damage upon contact.[3][4][5][7][8][9] The amine functional groups are basic and can readily react with moisture on the skin or in the eyes, leading to tissue damage. Inhalation of vapors or mists may cause irritation to the respiratory tract.[6][9]
Key Hazard Considerations:
-
Corrosivity: Direct contact can lead to severe burns and irreversible eye damage.[3][4][5][7][8][9]
-
Respiratory Irritation: Inhalation of aerosols or vapors can irritate the nose, throat, and lungs.[6][9]
-
Ingestion: Swallowing the chemical can cause severe burns to the mouth, throat, and stomach.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always double-glove. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, though data for this specific compound may be limited. |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory. For operations with a higher risk of splashing, a full-face shield worn over safety goggles is required to protect the entire face. |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
Logical Flow for PPE Selection:
Caption: Risk assessment drives the selection of appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Dispense the chemical slowly and carefully to avoid splashing or aerosolization.
-
Keep containers tightly sealed when not in use.
-
Work with the smallest quantity of material necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Spill Response Protocol
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the spill area.
-
Report: Notify your laboratory supervisor and institutional safety officer.
-
Cleanup (if trained):
-
Only personnel trained in hazardous spill cleanup should proceed.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Emergency Contact Information:
-
Poison Control: 1-800-222-1222
-
CHEMTREC: 1-800-424-9300 (for transportation emergencies)
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be compatible with corrosive amines.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware must be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[7]
Waste Management Workflow:
Caption: A systematic approach to hazardous waste management.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Matrix Fine Chemicals. BENZYL[2-(DIMETHYLAMINO)ETHYL]AMINE | CAS 103-55-9. [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
International Labour Organization. ICSC 1340 - BENZYLDIMETHYLAMINE. (2021). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]
-
Ted Pella, Inc. Safety Data Sheet Product No. 18241 BDMA, Benzyldimethylamine. (2021-11-04). [Link]
Sources
- 1. This compound|C13H22N2 [benchchem.com]
- 2. BENZYL[2-(DIMETHYLAMINO)ETHYL]AMINE | CAS 103-55-9 [matrix-fine-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. ICSC 1340 - BENZYLDIMETHYLAMINE [chemicalsafety.ilo.org]
- 7. tedpella.com [tedpella.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
